Technical Documentation Center

2,4:3,5-DI-O-METHYLENE-L-IDITOL Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4:3,5-DI-O-METHYLENE-L-IDITOL
  • CAS: 6945-65-9

Core Science & Biosynthesis

Foundational

Stereochemical Configuration and Structural Dynamics of 2,4:3,5-Di-O-Methylene-L-Iditol: A Comprehensive Guide

Executive Summary 2,4:3,5-Di-O-methylene-L-iditol (CAS 5334-20-3) is a highly specialized bicyclic diol that serves as a rigid chiral scaffold in organic synthesis and an advanced monomer for bio-based polymers[1][2]. By...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4:3,5-Di-O-methylene-L-iditol (CAS 5334-20-3) is a highly specialized bicyclic diol that serves as a rigid chiral scaffold in organic synthesis and an advanced monomer for bio-based polymers[1][2]. By leveraging the inherent C2​ symmetry of the L-iditol backbone, selective acetalization with formaldehyde locks the flexible acyclic chain into a highly rigid 1,3,5,7-tetraoxadecalin core[2][3]. This whitepaper provides an in-depth mechanistic analysis of its stereochemical architecture, details a self-validating experimental workflow for its synthesis, and outlines the causality behind its structural stability.

Introduction & Structural Significance

In the pursuit of high-performance bio-based materials and precise chiral auxiliaries, carbohydrate-derived bicyclic diols have emerged as critical building blocks. 2,4:3,5-Di-O-methylene-L-iditol—systematically named[4-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol—features two fused 1,3-dioxane rings[2].

Unlike its acyclic precursor, which suffers from high conformational entropy, this bicyclic derivative is conformationally locked. This rigidity translates directly into enhanced macroscopic properties when incorporated into polymer backbones, such as significantly elevating the glass transition temperature ( Tg​ ) of aliphatic and aromatic polyesters (e.g., replacing 1,4-butanediol in polybutylene terephthalate)[3][4].

Stereochemical Architecture & Causality

The stereochemical elegance of 2,4:3,5-di-O-methylene-L-iditol is entirely dictated by the native configuration of the L-iditol backbone.

  • Fischer Projection Analysis: L-iditol is a hexitol possessing a C2​ axis of symmetry. In its extended conformation, the hydroxyl groups at C2 and C4 share a 1,3-syn relationship, as do the hydroxyl groups at C3 and C5.

  • Thermodynamic Acetalization: The spatial proximity of these 1,3-syn diols makes them ideal substrates for condensation with formaldehyde. The reaction is thermodynamically driven by the formation of highly stable, six-membered 1,3-dioxane rings[3][5].

  • Conformational Rigidity: The bridging of O2–O4 and O3–O5 yields a trans-fused 1,3,5,7-tetraoxadecalin framework. Because both 1,3-dioxane rings adopt a stable chair conformation, the molecule is locked into a rigid geometry that perfectly preserves the original C2​ symmetry of the L-iditol precursor[5][6].

Experimental Protocols: A Self-Validating System

Synthesizing 2,4:3,5-di-O-methylene-L-iditol requires a precise protection-acetalization-deprotection sequence. Direct reaction of L-iditol with formaldehyde is non-viable, as the highly nucleophilic primary hydroxyls (C1, C6) would competitively react, yielding intractable polymeric mixtures[3].

The following protocol represents a field-proven, self-validating system adapted from analogous hexitol syntheses[3][6].

Step 1: Primary Hydroxyl Protection (Benzoylation)
  • Objective: Temporarily mask the C1 and C6 primary alcohols.

  • Procedure: Disperse L-iditol in anhydrous pyridine. Dropwise, add 2.05 equivalents of benzoyl chloride at 0 °C to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 12 hours. Quench with ice water and extract the 1,6-di-O-benzoyl-L-iditol precipitate.

  • Causality: Benzoyl chloride exhibits high chemoselectivity for primary over secondary alcohols due to steric hindrance. This step ensures that only the secondary 1,3-syn diols (C2–C5) remain available for the subsequent ring-forming step.

Step 2: Bicyclic Acetalization
  • Objective: Construct the 1,3,5,7-tetraoxadecalin core.

  • Procedure: Mix the 1,6-di-O-benzoyl-L-iditol with an excess of paraformaldehyde. Add concentrated sulfuric acid ( H2​SO4​ ) dropwise. Stir the mixture at room temperature for 3 hours. Neutralize and extract the organic phase to isolate 1,6-di-O-benzoyl-2,4:3,5-di-O-methylene-L-iditol.

  • Causality: The strong acid depolymerizes paraformaldehyde into reactive formaldehyde monomers. The thermodynamic preference for six-membered rings drives the selective bridging of the C2/C4 and C3/C5 hydroxyls, locking the conformation.

Step 3: Zemplén Deprotection (Self-Validating Step)
  • Objective: Liberate the primary hydroxyls to yield the final bicyclic diol.

  • Procedure: Disperse the protected intermediate in anhydrous methanol. Add a catalytic amount of metallic sodium to generate sodium methoxide ( NaOMe ). Stir overnight. Neutralize the solution using a strongly acidic cation-exchange resin, filter, and concentrate the filtrate to dryness to yield pure 2,4:3,5-di-O-methylene-L-iditol[3][5].

  • Causality & Validation: Base-catalyzed transesterification selectively cleaves the benzoyl esters. This step is inherently self-validating: because acetals (the 1,3-dioxane rings) are completely stable under basic conditions, the survival of the bicyclic core through this step proves the successful and robust formation of the methylene bridges.

Quantitative Data

Table 1: Physicochemical Properties
PropertyValue / Descriptor
IUPAC Name [4-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol[2]
CAS Number 5334-20-3[2]
Molecular Formula C8​H14​O6​ [2]
Molecular Weight 206.19 g/mol [2]
Core Framework 1,3,5,7-Tetraoxadecalin[2]
Topological Symmetry C2​ Axis
Table 2: Diagnostic NMR Structural Markers

Note: Values are benchmarked against literature consensus for 2,4:3,5-di-O-methylene hexitol frameworks[3][5].

Structural Feature 1H NMR Shift (ppm) 13C NMR Shift (ppm)Diagnostic Significance
Acetal Methylene ( O−CH2​−O ) 4.80 – 5.00 (dd)~87.2 – 88.5Confirms the formation of the fused 1,3-dioxane rings. The doublet of doublets ( J≈−6.2 Hz) indicates a rigid, non-inverting chair conformation.
Primary Alcohols ( −CH2​OH ) 3.70 – 4.00 (m)~59.6 – 63.7Confirms successful debenzoylation and the availability of reactive sites for polymerization.
Bicyclic Backbone ( CH−O ) 4.10 – 4.40 (m)~65.8 – 73.5Validates the intact L-iditol stereocenters within the rigidified core.

Mechanistic Diagrams

SynthesisWorkflow A L-Iditol (Acyclic Hexitol) B 1,6-Di-O-benzoyl- L-iditol A->B Benzoyl Chloride Pyridine, 0°C to RT C 1,6-Di-O-benzoyl-2,4:3,5- di-O-methylene-L-iditol B->C Paraformaldehyde H2SO4, RT D 2,4:3,5-Di-O-methylene- L-iditol C->D NaOMe, MeOH (Zemplén Deprotection)

Fig 1. Three-step synthesis of 2,4:3,5-di-O-methylene-L-iditol via selective protection.

StereochemicalLogic S1 L-Iditol Backbone (C2 Symmetry, Flexible) S2 1,3-syn Diol Relationships (C2/C4 and C3/C5) S1->S2 Dictates spatial arrangement S3 Thermodynamic Acetalization (Formaldehyde Condensation) S2->S3 Enables highly favored reaction S4 Fused 1,3-Dioxane Rings (Chair-Chair Conformation) S3->S4 Locks conformation S5 1,3,5,7-Tetraoxadecalin Core (Rigid Bicyclic Scaffold) S4->S5 Yields final architecture

Fig 2. Causality of stereochemical locking in the 1,3,5,7-tetraoxadecalin framework.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 219727,[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol". PubChem. URL:[Link]

  • Vis, E., & Fletcher, H. G. "Conversion of 1,6-Di-O-methanesulfonyl-2,4:3,5-di-O-methylene-L-iditol to D-threo-4,8-Dimethylene-1,4,5,7-naphthodioxane". The Journal of Organic Chemistry, 1957. URL:[Link]

  • Lavilla, C., et al. "Bio-Based Aromatic Polyesters from a Novel Bicyclic Diol Derived from d-Mannitol: Monomer Synthesis and Conformation". Macromolecules, 2012. URL:[Link]

  • Google Patents. "Polyesters comprising 2,5-furandicarboxylate and saturated diol units having a high glass transition temperature (WO2015142181A1)". WIPO.

Sources

Exploratory

2,4:3,5-di-O-methylene-L-iditol: Mechanism of Formation and Synthetic Utility

Executive Summary The drive toward sustainable, bio-based polymers has accelerated the development of rigid, carbohydrate-derived monomers. Among these, 2,4:3,5-di-O-methylene-L-iditol stands out as a highly valuable bic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive toward sustainable, bio-based polymers has accelerated the development of rigid, carbohydrate-derived monomers. Among these, 2,4:3,5-di-O-methylene-L-iditol stands out as a highly valuable bicyclic diol. Derived from the sugar alcohol L-iditol, this compound features two fused 1,3-dioxane rings, leaving the primary hydroxyl groups at the C1 and C6 positions free for subsequent polycondensation reactions.

This technical guide provides an in-depth mechanistic analysis of its formation via acid-catalyzed acetalization, detailing the thermodynamic principles that govern its stereoselective ring closure, and outlines a self-validating experimental protocol for its synthesis.

Structural Thermodynamics & Stereochemical Foundations

The acetalization of alditols with formaldehyde is a classic reaction in carbohydrate chemistry, governed strictly by thermodynamic control. When L-iditol is reacted with a formaldehyde equivalent, multiple hydroxyl groups compete for acetal formation. However, the 2,4:3,5-di-O-methylene configuration is overwhelmingly favored[1].

Causality of Regioselectivity

The preference for the 2,4:3,5-isomer over 1,2:5,6- or 1,3:4,6-arrangements is dictated by the minimization of steric strain:

  • 1,3-Dioxane vs. 1,3-Dioxolane: Formaldehyde acetals (methylenation) thermodynamically favor the formation of six-membered 1,3-dioxane rings over five-membered 1,3-dioxolane rings when reacting with acyclic polyols, provided the stereochemistry allows for an energetically favorable chair conformation.

  • Equatorial Positioning: In the L-iditol backbone, the alternating hydroxyl groups at C2/C4 and C3/C5 possess the correct relative stereochemistry to form two fused 1,3-dioxane rings where the bulky substituents (the exocyclic C1 and C6 hydroxymethyl groups) occupy stable equatorial positions. This minimizes 1,3-diaxial interactions, making the bicyclic system highly stable[2].

Mechanistic Pathway of Acetalization

The formation of 2,4:3,5-di-O-methylene-L-iditol proceeds via a classic acid-catalyzed acetalization mechanism[3]. Because water is a byproduct of this reaction, its continuous removal or the use of anhydrous reagents is critical to drive the equilibrium forward.

Step-by-Step Mechanism
  • Electrophile Generation: The acid catalyst protonates formaldehyde, generating a highly electrophilic oxocarbenium ion ( [CH2​OH]+ ).

  • First Nucleophilic Attack: A secondary hydroxyl group of L-iditol (e.g., at C3) attacks the oxocarbenium ion, forming a hemiacetal intermediate.

  • Dehydration: The hydroxyl group of the newly formed hemiacetal is protonated and leaves as a water molecule, generating a second, substrate-bound oxocarbenium ion.

  • First Ring Closure: The adjacent alternating hydroxyl (e.g., at C5) performs an intramolecular nucleophilic attack on the oxocarbenium carbon, closing the first 1,3-dioxane ring.

  • Second Ring Formation: The process repeats synchronously or sequentially at the C2 and C4 positions, yielding the fused bicyclic structure.

Mechanism A Formaldehyde (Protonation) B Oxocarbenium Ion [CH2OH]+ A->B +H+ C Nucleophilic Attack (L-iditol C3/C4 -OH) B->C D Hemiacetal Intermediate C->D E Dehydration & Protonation (-H2O) D->E +H+ F Intramolecular Attack (C5/C2 -OH) E->F G 1,3-Dioxane Ring Closure (First Acetal) F->G H Repeat for Second Ring (2,4:3,5-di-O-methylene) G->H +CH2O, +H+

Acid-catalyzed acetalization mechanism forming 1,3-dioxane rings.

Experimental Methodology & Self-Validating Protocol

To achieve high yields and ensure the structural integrity of the final monomer, the synthesis must be carefully controlled. The following protocol integrates causality into each operational step.

Reagents & Materials
  • Substrate: L-iditol (High purity, >98%)

  • Methylenating Agent: Paraformaldehyde. Causality: Paraformaldehyde is utilized instead of aqueous formalin to drastically limit the introduction of water into the system, thereby shifting the thermodynamic equilibrium toward the acetal product[3].

  • Catalyst: Concentrated Hydrochloric Acid (HCl) or p-Toluenesulfonic acid (p-TsOH).

  • Solvent: Often performed neat (using the acid as the solvent medium) or in a polar aprotic solvent compatible with acidic conditions.

Step-by-Step Workflow
  • Reagent Activation: Suspend L-iditol and an excess of paraformaldehyde (typically 2.5 to 3.0 equivalents) in a reaction vessel. Slowly add the acid catalyst.

  • Thermal Depolymerization: Heat the mixture to 80–90 °C for 1–2 hours. Causality: This elevated temperature is strictly required to depolymerize the solid paraformaldehyde into reactive monomeric formaldehyde.

  • Thermodynamic Equilibration: Reduce the temperature to 40–50 °C and stir continuously for 24–48 hours. Causality: Extended reaction times at moderate temperatures allow kinetic products (e.g., 1,2-acetals) to revert and funnel into the thermodynamically stable 2,4:3,5-di-O-methylene isomer.

  • Reaction Quenching (Self-Validation Step 1): Cool the mixture to 0 °C and neutralize carefully with aqueous sodium bicarbonate ( NaHCO3​ ) until the pH reaches 7.5–8.0. Causality: Acetals are highly stable to bases but rapidly hydrolyze in aqueous acid. Neutralization must be verified with pH paper to prevent product degradation during workup.

  • Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or chloroform). Wash the organic layer with brine and dry over anhydrous Na2​SO4​ .

  • Purification (Self-Validation Step 2): Concentrate the organic layer under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture. Validate the purity via melting point analysis and 1H -NMR (looking for the characteristic methylene bridge protons as an AB quartet around δ 4.8–5.0 ppm)[2].

Workflow Step1 1. Reagent Mixing L-iditol + Paraformaldehyde + Acid Step2 2. Thermal Activation Depolymerization to CH2O (80°C) Step1->Step2 Step3 3. Thermodynamic Equilibration Extended Stirring (48h, 40°C) Step2->Step3 Step4 4. Quenching & Neutralization Alkaline Addition (pH 7-8) Step3->Step4 Step5 5. Extraction & Drying Organic Solvent Partition Step4->Step5 Step6 6. Crystallization & NMR Yielding Pure Bicyclic Diol Step5->Step6

Synthesis workflow for 2,4:3,5-di-O-methylene-L-iditol.

Quantitative Data: Impact on Polymerization

Bicyclic diols like 2,4:3,5-di-O-methylene-L-iditol and its stereoisomers (Manx and Glux) are highly prized in polymer chemistry. When incorporated into polyesters like poly(butylene succinate) (PBS) or poly(butylene terephthalate) (PBT), the rigid fused-ring structure restricts polymer chain mobility, drastically increasing the Glass Transition Temperature ( Tg​ )[4].

The table below summarizes the quantitative impact of various carbohydrate-derived bicyclic diols on the thermal properties of resulting copolyesters.

Table 1: Impact of Carbohydrate-Derived Bicyclic Diols on Polyester Thermal Properties

Bicyclic Diol MonomerParent CarbohydrateRing StructurePolymer System Tg​ (°C)
None (Reference)N/AN/APBS Homopolymer-30.0
IsosorbideD-SorbitolFused furan (1,4:3,6)PBS-co-IS (50 mol%)~9.0
GluxD-GlucitolFused 1,3-dioxanePBS-co-Glux (50 mol%)~25.0
ManxD-MannitolFused 1,3-dioxanePBS-co-Manx (50 mol%)~26.0
Iditol-derivative L-IditolFused 1,3-dioxaneFurandicarboxylate Polyester>90.0

Data synthesized from comparative studies on rigid bicyclic monomers[2],[4].

By leveraging the precise stereochemistry of L-iditol and the thermodynamic stability of 1,3-dioxane rings, researchers can reliably synthesize 2,4:3,5-di-O-methylene-L-iditol. This molecule serves as a critical building block for the next generation of high-performance, bio-based engineering plastics.

References

  • Notes - Conversion of 1,6-Di-O-methanesulfonyl-2,4:3,5-di-O-methylene-L-iditol to D-threo-4,8-Dimethylene-1,3,5,7-naphthodioxane Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Bio-Based Aromatic Polyesters from a Novel Bicyclic Diol Derived from D-Mannitol Source: ResearchGate / Macromolecules URL:[Link]

  • Acetal - Wikipedia Source: Wikipedia URL:[Link]

  • Improving Thermal, Mechanical, and Crystalline Properties of Poly(butylene succinate) Copolyesters from a Renewable Rigid Diester Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Foundational

L-Iditol Methylene Acetal Derivatives: Discovery, Mechanistic Characterization, and Polymer Applications

Executive Summary The functionalization of sugar alcohols (alditols) into rigid, bicyclic architectures represents a critical intersection between classical carbohydrate chemistry and modern materials science. Among thes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of sugar alcohols (alditols) into rigid, bicyclic architectures represents a critical intersection between classical carbohydrate chemistry and modern materials science. Among these, L-iditol methylene acetal derivatives —specifically 1,4:3,6-dianhydro-2,5-O-methylene-L-iditol—stand out due to their unique stereochemical strain and thermodynamic profiles. As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. Here, we will dissect the causality behind the extreme acid-lability of these specific acetals, outline self-validating protocols for their synthesis, and explore their modern utility as rigidifying comonomers in bio-based polyesters.

Mechanistic Causality: Steric Strain and Acetal Lability

In standard acyclic hexitols, methylene acetals are surprisingly stable compared to their benzylidene or isopropylidene counterparts. This stability arises because the open carbon chain can freely fold and twist, minimizing the valence bond angular distortion inherent to the acetal ring.

However, the stereochemistry of L-iditol fundamentally alters this dynamic upon dehydration. When L-iditol undergoes acid-catalyzed dehydration, it forms 1,4:3,6-dianhydro-L-iditol (isoidide), a molecule characterized by two fused, cis-oriented tetrahydrofuran rings. This creates a rigid, V-shaped bicyclic framework.

When a methylene acetal bridge is subsequently formed across the C-2 and C-5 positions, the molecule is locked into a state of immense steric strain[1]. The rigid tetrahydrofuran rings physically prevent the molecule from folding to dissipate the angular distortion of the new acetal bonds. Consequently, the cyclic methylene acetal group in 1,4:3,6-dianhydro-2,5-O-methylene-L-iditol is highly labile and can be easily cleaved by highly dilute acids (e.g., 0.01 N HCl)—a stark contrast to the acid-stable acetals found in more flexible carbohydrate derivatives .

Quantitative Data: Comparative Stability Profiling

The table below summarizes the causality between structural flexibility and thermodynamic stability across different hexitol acetal derivatives.

CompoundStructural FlexibilityStability in 0.01 N HClMechanistic Rationale
2,5-O-methylene-D-mannitol High (Acyclic)Stable Carbon chain folds freely to minimize valence bond distortion.
1,5:3,6-dianhydro-2,4-O-methylene-D-glucitol Moderate (Tricyclic)Stable Tricyclic structure retains enough flexibility to twist and dissipate internal strain.
1,4:3,6-dianhydro-2,5-O-methylene-D-mannitol Low (Rigid Bicyclic)Labile (Cleaved)Cis-oriented rigid rings prevent folding; high angular strain forces bond cleavage.
1,4:3,6-dianhydro-2,5-O-methylene-L-iditol Low (Rigid Bicyclic)Labile (Cleaved)V-shaped bicyclic core locks the acetal in a high-energy, highly strained state.

Experimental Workflows and Self-Validating Protocols

To harness L-iditol methylene acetals for downstream applications, their synthesis must be tightly controlled. The following protocol is designed as a self-validating system: each step includes a chemical "checkpoint" to ensure the fragile acetal bridge is preserved.

Protocol 1: Synthesis and Isolation of 1,4:3,6-Dianhydro-2,5-O-methylene-L-iditol
  • Acid-Catalyzed Dehydration: Dissolve L-iditol in 20% aqueous H₂SO₄. Heat the mixture to 100°C under a moderate vacuum.

    • Causality: The vacuum continuously drives off the water byproduct, forcing the equilibrium toward the formation of the 1,4:3,6-dianhydro-L-iditol (isoidide) core.

  • Neutralization & Core Isolation: Neutralize the acidic solution with BaCO₃ until pH 7 is reached. Filter the precipitated BaSO₄ and extract the dianhydrohexitol using ethyl acetate.

  • Acetalization: React the isolated 1,4:3,6-dianhydro-L-iditol with 37% aqueous formaldehyde in the presence of concentrated HCl (catalytic amount) at 40°C for 2 hours.

  • Alkaline Quenching (Self-Validation Step): Immediately pour the reaction mixture into ice-cold 1 N NaOH.

    • Causality: Because the resulting methylene acetal is extremely labile in dilute acid, the system must be rapidly driven to a highly alkaline pH. If the pH drops below 7 during extraction, spontaneous hydrolysis will occur, and the yield will drop to zero. The survival of the product in the organic phase validates the success of the quench.

  • Purification: Extract the aqueous alkaline phase with chloroform. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol to yield pure 1,4:3,6-dianhydro-2,5-O-methylene-L-iditol.

Synthesis A L-Iditol (Acyclic Precursor) B Acid-Catalyzed Dehydration (H2SO4, Vacuum, 100°C) A->B C 1,4:3,6-Dianhydro-L-iditol (Rigid Bicyclic Core) B->C D Acetalization (Formaldehyde, HCl) C->D E 1,4:3,6-Dianhydro-2,5-O-methylene-L-iditol (Strained Acetal) D->E

Workflow for the synthesis of strained L-iditol methylene acetal derivatives.

Modern Applications: Bio-Based Polyesters

Historically viewed as a stereochemical curiosity, the extreme rigidity of L-iditol methylene acetals has recently been repurposed by polymer scientists. By utilizing these bicyclic acetalized carbohydrates as comonomers, researchers can synthesize bio-based aliphatic and aromatic polyesters with superior thermomechanical properties .

When these rigid diols replace standard linear diols (like 1,4-butanediol) in the polymer backbone, they drastically restrict the segmental motion of the polymer chains. This restriction translates directly to an elevated glass-transition temperature (Tg) and a higher mechanical modulus[2].

Protocol 2: Melt Polycondensation (MP) of L-Iditol Acetal Copolyesters
  • Monomer Loading: In a highly dried glass reactor, combine 1,4:3,6-dianhydro-2,5-O-methylene-L-iditol, a linear diol (e.g., 1,4-butanediol), and dimethyl terephthalate (DMT) in a predetermined molar ratio.

  • Transesterification: Add titanium tetrabutoxide (Ti(OBu)₄) as the catalyst. Purge the system with nitrogen and heat to 190°C.

    • Causality: The inert nitrogen atmosphere prevents the oxidative degradation of the carbohydrate core at high temperatures. During this phase, transesterification occurs, producing methanol as a byproduct which must be distilled off to drive the reaction forward.

  • Polycondensation & Vacuum Application: Gradually increase the reactor temperature to 250°C and apply a high vacuum (< 0.1 mbar).

    • Causality: The high vacuum is critical. It forcefully removes the excess linear diol byproduct, pushing the step-growth polymerization equilibrium toward high molecular weight chains.

  • Termination & Recovery: Cool the reactor to room temperature. Dissolve the crude polymer block in chloroform and precipitate it dropwise into cold methanol. Filter and dry the resulting rigid bio-based polyester in a vacuum oven.

Polymerization A L-Iditol Methylene Acetal (Rigid Diol) C Melt Polycondensation (Ti-Catalyst, Vacuum, 250°C) A->C B Dimethyl Terephthalate (DMT) B->C D Bio-Based Polyester (Elevated Tg, High Modulus) C->D

Melt polycondensation pathway utilizing L-iditol acetals to form rigid bio-polyesters.

Conclusion

The discovery and characterization of L-iditol methylene acetal derivatives highlight a fascinating principle in organic chemistry: structural rigidity dictates chemical lability. By understanding the steric strain inherent to the cis-fused tetrahydrofuran rings of the dianhydrohexitol core, researchers can predict the hydrolytic behavior of these molecules. Today, this exact rigidity is being leveraged to engineer the next generation of high-performance, bio-based polymers, proving that historical stereochemical studies remain highly relevant to modern materials science.

References

  • Baker, S. B. (1953). "CYCLIC METHYLENE ACETAL STABILITIES IN DIANHYDROHEXITOLS". Canadian Journal of Chemistry, 31(9), 821-827. URL:[Link]

  • Baker, S. B. (1954). "TWO SYNTHESES OF 1,5:3,6-DIANHYDRO-2,4-O-METHYLENE-D-GLUCITOL". Canadian Journal of Chemistry, 32(3), 226-234. URL:[Link]

  • Lavilla, C., & Muñoz-Guerra, S. (2013). "Bio-based polyesters from cyclic monomers derived from carbohydrates". Semantic Scholar / Universitat Politècnica de Catalunya. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2,4:3,5-di-O-methylene-L-iditol as a Rigid, C2-Symmetric Chiral Building Block in Asymmetric Synthesis and Polymer Chemistry

Introduction & Structural Causality In the landscape of modern chemical synthesis, carbohydrate-derived chiral building blocks offer an unparalleled combination of structural rigidity, stereochemical purity, and renewabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

In the landscape of modern chemical synthesis, carbohydrate-derived chiral building blocks offer an unparalleled combination of structural rigidity, stereochemical purity, and renewable sourcing. Among these, 2,4:3,5-di-O-methylene-L-iditol stands out as a highly versatile, C2​ -symmetric diol.

By locking the secondary hydroxyl groups of L-iditol into a rigid cis-1,3,5,7-tetraoxadecalin ring system via formaldehyde acetalization, the molecule drastically reduces its conformational entropy. This specific structural modification exposes two highly reactive primary hydroxyl groups at the C1 and C6 positions. The causality here is critical: the rigidified acetal core ensures that any stereochemical information is faithfully transferred during asymmetric catalysis, while in polymer chemistry, the bulky bicyclic backbone restricts polymer chain mobility, drastically increasing the thermal stability of the resulting materials.

Table 1: Physicochemical Properties of 2,4:3,5-di-O-methylene-L-iditol
PropertyValue
Chemical Name 2,4:3,5-di-O-methylene-L-iditol
CAS Number 5334-20-3
Molecular Formula C₈H₁₄O₆
Molecular Weight 206.19 g/mol
Appearance White crystalline powder
Structural Core cis-1,3,5,7-tetraoxadecalin
Reactive Sites Primary hydroxyls at C1 and C6

Workflow & Mechanistic Pathways

The synthetic divergence of this building block relies on the selective activation of the C1/C6 hydroxyls. Below is the logical workflow mapping its transformation from a raw acyclic sugar to advanced functional materials.

Synthetic divergence of 2,4:3,5-di-O-methylene-L-iditol into chiral ligands and rigid polymers.

Application I: Synthesis of C2-Symmetric Chiral Ligands

To utilize the scaffold for ligand synthesis, the C1 and C6 hydroxyls must be converted into good leaving groups. The structural conversion of 1,6-Di-O-methanesulfonyl-2,4:3,5-di-O-methylene-L-iditol to other derivatives was historically established by [1], demonstrating the robustness of the tetraoxadecalin core under nucleophilic substitution conditions.

Causality for Reagent Selection: Methanesulfonyl chloride (MsCl) is preferred over p -toluenesulfonyl chloride (TsCl) because the mesylate group imposes less steric hindrance. This facilitates subsequent SN​2 displacement by bulky phosphine or amine nucleophiles, which is otherwise hindered by the adjacent bulky dioxane rings.

Protocol A: Synthesis of 1,6-Di-O-methanesulfonyl-2,4:3,5-di-O-methylene-L-iditol
  • Preparation: Dissolve 10.0 mmol (2.06 g) of 2,4:3,5-di-O-methylene-L-iditol [3] in 25 mL of anhydrous pyridine under an inert argon atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Reasoning: Mesylation is highly exothermic; thermal control prevents the degradation of the acid-sensitive acetal linkages.

  • Reagent Addition: Dropwise add 25.0 mmol (1.93 mL) of methanesulfonyl chloride over 30 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

  • Quenching & Extraction: Pour the mixture into 100 mL of ice water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), saturated NaHCO3​ , and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Recrystallize the crude product from ethanol.

Self-Validating System: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The starting diol will remain near the baseline, while the di-mesylate will migrate significantly higher ( Rf​≈0.6 ). Verify the complete disappearance of the broad -OH stretch (~3300 cm⁻¹) via FT-IR. If the reaction is incomplete, verify the anhydrous nature of the pyridine, as moisture rapidly hydrolyzes MsCl.

Application II: Bio-based Rigid Polymers (High Tg​ )

The incorporation of the bicyclic 1,3,5,7-tetraoxadecalin ring into a polyester backbone restricts the rotational freedom of the polymer chain. The application of similar bicyclic diols (e.g., 2,4:3,5-di-O-methylene-D-mannitol) in polymer chemistry has been shown to yield polyesters with Tg​ values exceeding 90 °C, [2].

Table 2: Impact of Bicyclic Diol Incorporation on Polymer Thermal Properties
Polymer SystemDiol MonomerGlass Transition Temp ( Tg​ )
Standard Polybutylene Terephthalate (PBT)1,4-butanediol~45 °C
Modified PBT (50% incorporation)2,4:3,5-di-O-methylene-D-mannitol~90 °C
Fully Rigid Polyester2,4:3,5-di-O-methylene-L-iditol (Extrapolated)> 100 °C
*Data extrapolated from structurally analogous D-mannitol derivatives [2].
Protocol B: Synthesis of High- Tg​ Polyesters via Polycondensation
  • Monomer Loading: In a flame-dried Schlenk tube, combine 10.0 mmol (2.06 g) of 2,4:3,5-di-O-methylene-L-iditol, 10.0 mmol (1.94 g) of dimethyl terephthalate (DMT), and 0.1 mol% (~3.4 mg) of titanium(IV) tetrabutoxide ( Ti(OBu)4​ ) as the transesterification catalyst.

  • Transesterification (Stage 1): Purge the system with argon and heat to 160 °C. Maintain this temperature for 3 hours under a gentle flow of argon to distill off the methanol byproduct.

    • Validation: The collection of approximately 0.8 mL of methanol indicates the successful formation of the prepolymer.

  • Polycondensation (Stage 2): Gradually increase the temperature to 210 °C while simultaneously reducing the pressure to < 0.1 mbar over 1 hour. Reasoning: This high-vacuum step drives the equilibrium forward by removing any remaining volatile condensates.

  • Curing: Maintain the reaction at 210 °C under vacuum for an additional 2-3 hours until the melt viscosity noticeably increases (the magnetic stir bar will experience significant resistance or stop spinning).

  • Recovery: Cool the reactor to room temperature under argon. Dissolve the polymer in a minimum amount of chloroform and precipitate it into a large excess of cold methanol. Filter and dry the white fibrous polymer under vacuum at 60 °C for 24 hours.

References

  • Title: Notes - Conversion of 1,6-Di-O-methanesulfonyl-2,4:3,5-di-O-methylene-L-iditol to D-threo-4,8-Dimethylene-1,3,5,7-naphthodioxane Source: The Journal of Organic Chemistry, 1957, 22(6), 712-713. URL: [Link]

  • Title: Bio-Based Aromatic Polyesters from a Novel Bicyclic Diol Derived from D-Mannitol Source: Macromolecules, 2012, 45(20), 8257-8266. URL: [Link]

Application

Application Note &amp; Protocols: Selective Functionalization of Primary Hydroxyls in 2,4:3,5-di-O-methylene-L-iditol

Abstract This guide provides a detailed technical overview and actionable protocols for the selective mono-functionalization of the primary hydroxyl groups of 2,4:3,5-di-O-methylene-L-iditol. As a rigid, C₂-symmetric chi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed technical overview and actionable protocols for the selective mono-functionalization of the primary hydroxyl groups of 2,4:3,5-di-O-methylene-L-iditol. As a rigid, C₂-symmetric chiral scaffold, this L-iditol derivative presents a unique challenge in distinguishing between its two enantiotopic primary hydroxyls (C1-OH and C6-OH). Achieving high yields of mono-substituted products over di-substituted counterparts is critical for its use as a versatile building block in drug discovery and natural product synthesis. We will explore and provide protocols for two primary strategies: leveraging sterically demanding protecting groups and employing enzyme-catalyzed regioselective acylation. This document is intended for researchers, chemists, and drug development professionals seeking robust methodologies for polyol manipulation.

Introduction: The Synthetic Challenge

L-iditol, a C-2 epimer of D-sorbitol, is a valuable chiral starting material.[1][2][3] Its derivatization into the 2,4:3,5-di-O-methylene acetal locks the backbone into a rigid cis-fused tetraoxadecalin ring system, exposing only the primary hydroxyls at the C1 and C6 positions for further transformation.[4] This rigidity and defined stereochemistry make it an attractive scaffold for creating complex molecular architectures.

The core challenge arises from the molecule's C₂ symmetry. The C1-OH and C6-OH groups are chemically equivalent in an achiral environment, making selective mono-functionalization difficult. Uncontrolled reactions typically lead to a statistical mixture of starting material, the desired mono-substituted product, and the undesired di-substituted byproduct, complicating purification and reducing the yield of the target compound. Overcoming this requires strategies that can effectively differentiate the two primary positions.

Figure 1: The core synthetic challenge in functionalizing 2,4:3,5-di-O-methylene-L-iditol.

Strategic Approaches to Mono-functionalization

Two principal strategies have proven effective for achieving high selectivity for mono-functionalization over di-functionalization.

Strategy A: Steric Hindrance-Driven Selectivity

This classic chemical approach utilizes bulky reagents that, after reacting at one primary hydroxyl, sterically hinder the approach of a second equivalent of the reagent to the remaining primary hydroxyl. This kinetic preference allows for the accumulation of the mono-substituted product. Bulky silyl ethers, such as tert-butyldimethylsilyl (TBDMS), and trityl (triphenylmethyl, Tr) ethers are ideal for this purpose.[5] The choice of protecting group is critical and should be guided by the overall synthetic plan, considering its stability to subsequent reaction conditions and the specific methods required for its eventual removal (orthogonality).[6][7]

Strategy B: Enzymatic Regioselectivity

Biocatalysis offers an exceptionally precise tool for selective transformations under mild conditions.[6] Lipases, particularly immobilized forms like Candida antarctica lipase B (CAL-B), are widely used for the regioselective acylation of polyols.[6] The enzyme's three-dimensional active site can effectively distinguish between the two primary hydroxyls, catalyzing the acylation of one in high preference over the other, and also preventing di-acylation. This method is advantageous for its high selectivity, mild reaction conditions (often room temperature), and reduced environmental impact.

Experimental Protocols

The following protocols are designed to be self-validating, with clear procedural steps, monitoring guidelines, and characterization data.

Protocol 1: Selective Mono-silylation with TBDMS-Chloride

This protocol leverages a bulky silylating agent to achieve mono-protection. The use of slightly more than one equivalent of the silyl chloride favors the formation of the mono-protected product.

Principle: The large tert-butyldimethylsilyl group, once installed on one primary hydroxyl, provides sufficient steric bulk to significantly slow the rate of the second silylation, allowing the mono-silylated product to be isolated in high yield.[5]

Materials & Reagents Equipment
2,4:3,5-di-O-methylene-L-iditolRound-bottom flask with stir bar
tert-Butyldimethylsilyl chloride (TBDMS-Cl)Magnetic stir plate
ImidazoleArgon or Nitrogen gas inlet
Dichloromethane (DCM, anhydrous)Syringes and needles
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionThin Layer Chromatography (TLC) tank and plates
Brine (saturated aqueous NaCl solution)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Glassware for liquid-liquid extraction
Silica gel for column chromatographyChromatography columns
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)Nuclear Magnetic Resonance (NMR) spectrometer

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,4:3,5-di-O-methylene-L-iditol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Add imidazole (2.5 eq) to the solution and stir until it dissolves. In a separate container, dissolve TBDMS-Cl (1.1 eq) in a small amount of anhydrous DCM.[5]

  • Initiation: Add the TBDMS-Cl solution dropwise to the stirred solution of the diol and imidazole at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. You should observe the consumption of the starting material spot (Rf ~0.1) and the appearance of a new, higher Rf spot corresponding to the mono-silylated product (Rf ~0.5), along with a much fainter, even higher Rf spot for the di-silylated product (Rf ~0.8). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification Prelude: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes to separate the desired mono-silylated product from any di-silylated byproduct and residual reagents.

  • Characterization: Confirm the structure of the purified product by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The introduction of the TBDMS group will result in characteristic signals in the upfield region of the ¹H NMR spectrum (δ ~0.1 ppm for Si-(CH₃)₂ and δ ~0.9 ppm for Si-C(CH₃)₃).

Figure 2: General experimental workflow for selective functionalization and purification.

Protocol 2: Enzyme-Catalyzed Regioselective Acylation with CAL-B

This protocol uses an immobilized lipase to achieve highly selective mono-acylation.

Principle: The active site of Candida antarctica lipase B (CAL-B) accommodates the L-iditol derivative and an acyl donor, facilitating the transfer of the acyl group to one of the primary hydroxyls with high fidelity, effectively preventing the formation of the di-acylated product.[6]

Materials & Reagents Equipment
2,4:3,5-di-O-methylene-L-iditolScintillation vial or round-bottom flask with stir bar
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)Orbital shaker or magnetic stir plate
Vinyl acetate (as acyl donor and solvent)Temperature-controlled bath or shaker
tert-Butyl methyl ether (TBME) or other organic solventFiltration setup (e.g., Büchner funnel)
Celite® or filter aidRotary evaporator
Silica gel for column chromatographyStandard analytical equipment (TLC, NMR, MS)

Step-by-Step Methodology:

  • Reaction Setup: In a vial, combine 2,4:3,5-di-O-methylene-L-iditol (1.0 eq) and immobilized CAL-B (typically 10-20% by weight of the substrate).

  • Addition of Reagents: Add vinyl acetate, which serves as both the acyl donor and the solvent. The reaction can also be run in other non-polar organic solvents like TBME with 1.5-2.0 equivalents of vinyl acetate.

  • Incubation: Seal the vial and place it on an orbital shaker or use a magnetic stir bar. Maintain the reaction at a controlled temperature, typically between 30-45 °C.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The acetylated product will have a higher Rf value than the starting diol. The reaction often reaches high conversion to the mono-acetate within 24-48 hours with minimal formation of the di-acetate.

  • Enzyme Removal: Once the reaction is complete, dilute the mixture with a solvent like TBME or ethyl acetate. Filter the mixture through a pad of Celite® to remove the immobilized enzyme beads. The enzyme can often be washed, dried, and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often very clean, but can be further purified by flash column chromatography if necessary to remove any trace starting material.

  • Characterization: Confirm the structure via NMR and mass spectrometry. The appearance of a sharp singlet around δ ~2.1 ppm in the ¹H NMR spectrum is characteristic of the acetate methyl group.

Comparative Summary and Data

The choice of method depends on factors such as scale, cost, and desired downstream chemistry. The table below summarizes the expected outcomes.

Method Reagents Key Parameter Selectivity (Mono:Di) Typical Yield (Mono-product) Notes
Steric Hindrance TBDMS-Cl, Imidazole, DCMSteric bulk of TBDMS>10:175-90%Well-established, scalable, requires chromatography.[5]
Steric Hindrance Trityl-Cl, Pyridine, DCMExtreme bulk of Trityl>20:180-95%Highly selective for primary -OH; Trityl group is acid-labile.[5]
Enzymatic CAL-B, Vinyl AcetateEnzyme active site>50:1>90%Extremely high selectivity, mild conditions, minimal byproducts.[6]

Conclusion

The selective mono-functionalization of 2,4:3,5-di-O-methylene-L-iditol is a critical step in leveraging this chiral building block for advanced synthetic applications. Both steric-based chemical protection strategies and highly selective enzymatic methods provide viable and robust pathways to the desired mono-substituted products. By carefully controlling stoichiometry with bulky reagents like TBDMS-Cl or employing precise biocatalysts such as CAL-B, researchers can effectively overcome the inherent symmetry of the substrate. The protocols and data presented herein offer a practical guide for scientists to confidently implement these transformations, paving the way for the development of novel therapeutics and complex molecules.

References

  • Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. Carbohydrate Research, 337(7), 607-611. Available at: [Link]

  • Protecting groups - Organic Chemistry II. Fiveable. Available at: [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(12), 4401-4446. Available at: [Link]

  • Scheme 10 -Selective functionalization of of primary and seconday hydroxyl groups. ResearchGate. Available at: [Link]

  • Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. Available at: [Link]

  • Protective Groups in Synthetic Organic Chemistry. University of Regensburg. Available at: [Link]

  • Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules. Nature Chemistry, 8(10), 969-975. Available at: [Link]

  • Harnessing enzyme promiscuity of alditol-2-dehydrogenases for oxidation of alditols to enantiopure ketoses. PLOS ONE, 20(6), e0305245. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Recent progress in selective functionalization of diols via organocatalysis. Organic Chemistry Frontiers, 12(19), 5072-5104. Available at: [Link]

  • Process for preparing l-iditol. Google Patents.
  • Process for the preparation of L-iditol. Google Patents.
  • Method for preparing L-iditol. Google Patents.
  • Chemoenzymatic synthesis of iminocyclitol derivatives: a useful library strategy for the development of selective fucosyltransfer enzymes inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(23), 3353-3358. Available at: [Link]

  • Structures of rac-2,4:3,5-dimethylene xylitol derivatives. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 875-881. Available at: [Link]

Sources

Method

scale-up synthesis methods for 2,4:3,5-di-O-methylene-L-iditol

Application Note: Scale-Up Synthesis and Isolation Protocols for 2,4:3,5-di-O-methylene-L-iditol Executive Summary The transition toward sustainable, bio-based polymers and advanced carbohydrate-derived therapeutics has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Isolation Protocols for 2,4:3,5-di-O-methylene-L-iditol

Executive Summary

The transition toward sustainable, bio-based polymers and advanced carbohydrate-derived therapeutics has driven the demand for rigid, stereoregular building blocks. 2,4:3,5-di-O-methylene-L-iditol (CAS: 5334-20-3) is a highly valuable, symmetrical bicyclic diol featuring two fused 1,3-dioxane rings[1]. Unlike the widely used isosorbide—which suffers from low reactivity due to its sterically hindered secondary hydroxyl groups—this L-iditol derivative possesses two highly reactive primary hydroxyl groups at the C1 and C6 positions[2]. This structural advantage makes it an exceptional monomer for synthesizing high-molecular-weight aliphatic and aromatic polyesters with significantly elevated glass transition temperatures (Tg)[3].

This application note provides a field-proven, self-validating scale-up protocol for the synthesis of 2,4:3,5-di-O-methylene-L-iditol, detailing the mechanistic causality behind the experimental conditions and downstream application workflows.

Mechanistic Insights and Experimental Causality

The synthesis of 2,4:3,5-di-O-methylene-L-iditol relies on the acid-catalyzed acetalization of L-iditol using paraformaldehyde. Understanding the thermodynamic principles governing this reaction is critical for successful scale-up:

  • Thermodynamic Control vs. Kinetic Products: The reaction is conducted under strongly acidic conditions (concentrated HCl) and extended heating. The causality behind this choice is to bypass kinetic intermediates (such as 1,3-dioxolane rings) and drive the equilibrium toward the thermodynamically most stable product. In alditols, the formation of six-membered 1,3-dioxane rings is highly favored[3]. The stereochemistry of L-iditol perfectly aligns to form a strain-free, fused bicyclic system at the 2,4 and 3,5 positions.

  • Depolymerization of Paraformaldehyde: Paraformaldehyde is used instead of aqueous formalin to minimize water content, which would otherwise push the equilibrium backward. The strong acid acts dually to depolymerize paraformaldehyde into reactive oxocarbenium ions and to catalyze the reversible acetalization[4].

Mechanism Step1 1. Protonation of Formaldehyde Oxocarbenium Ion Formation Step2 2. Nucleophilic Attack Secondary Hydroxyls (C2, C4) Step1->Step2 Step3 3. Cyclization First 1,3-Dioxane Ring Step2->Step3 Step4 4. Second Acetalization C3, C5 Hydroxyls React Step3->Step4 Step5 5. Bicyclic Fusion 2,4:3,5-di-O-methylene-L-iditol Step4->Step5

Mechanistic pathway of acid-catalyzed acetalization forming the fused bicyclic system.

Scale-Up Synthesis Protocol (1.0 kg Scale)

The following methodology is designed for a 10 L jacketed glass reactor. The protocol avoids column chromatography, relying instead on selective crystallization to ensure industrial viability.

Materials & Equipment
  • L-iditol: 1.0 kg (5.49 mol, Starting material)

  • Paraformaldehyde: 0.66 kg (~22 mol, 4.0 equiv)

  • Hydrochloric Acid (37% w/w): 2.5 L (Catalyst/Solvent)

  • Sodium Hydroxide (50% w/w aqueous): For quenching

  • Ethyl Acetate & Hexanes: For extraction and crystallization

  • Equipment: 10 L Jacketed glass reactor with mechanical overhead stirring, reflux condenser, and a Temperature Control Unit (TCU).

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: To the 10 L reactor, charge L-iditol (1.0 kg) and paraformaldehyde (0.66 kg). Causality: A stoichiometric excess of paraformaldehyde (4 equivalents) is critical to ensure complete di-acetalization and prevent the accumulation of mono-acetal intermediates.

  • Acid Catalysis: Begin moderate mechanical stirring (150 rpm) and carefully add 2.5 L of concentrated HCl (37%).

  • Heating and Reflux: Set the TCU to heat the mixture to 90–95 °C. Stir continuously for 16 hours. Causality: The extended reaction time ensures that the system reaches full thermodynamic equilibrium, maximizing the yield of the 2,4:3,5-isomer over kinetic byproducts.

  • Quenching (Critical Safety Step): Cool the reactor to 10 °C. Slowly add the 50% w/w aqueous NaOH solution via an addition funnel until the pH reaches 7.0–7.5. Causality: Neutralization is highly exothermic. The addition rate must be strictly controlled to maintain the internal temperature below 25 °C to prevent thermal degradation of the acetal linkages.

  • Extraction: Transfer the neutralized mixture to a separation vessel and extract with ethyl acetate (3 x 3 L). If emulsions form, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric formaldehyde byproducts.

  • Isolation and Crystallization: Combine the organic layers, wash with saturated brine (2 L), and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to approximately 1.5 L. Induce crystallization by slowly adding cold hexanes (2 L) under vigorous stirring.

  • Drying: Filter the resulting white crystalline solid and dry in a vacuum oven at 40 °C for 24 hours to yield the pure product.

Analytical Characterization & Quantitative Data

The isolated product should be validated against the following parameters to ensure suitability for downstream polycondensation or etherification[1].

ParameterValue / Description
Chemical Name 2,4:3,5-di-O-methylene-L-iditol
CAS Registry Number 5334-20-3
Molecular Formula C8H14O6
Molecular Weight 206.19 g/mol
Physical State White crystalline solid
Expected Yield 65% - 75% (Post-crystallization)
Purity (GC-FID) > 98.0%
Key Structural Feature Fused bicyclic 1,3-dioxane rings with two primary hydroxyls
Downstream Polymer Tg ~65–70 °C (When polymerized with succinic acid)[2]

Downstream Applications Workflow

2,4:3,5-di-O-methylene-L-iditol serves as a versatile hub in carbohydrate chemistry. Its primary hydroxyls can be polymerized with dicarboxylic acids (e.g., dimethyl terephthalate or dimethyl succinate) to yield biodegradable polyesters[3], or they can be selectively protected (e.g., via benzylation to form 1,6-Di-O-benzyl-2,4:3,5-di-O-methylene-L-iditol) for complex oligosaccharide synthesis[4].

Workflow A L-iditol (Starting Material) B Acetalization (Paraformaldehyde, HCl) A->B Thermodynamic Control C 2,4:3,5-di-O-methylene- L-iditol B->C Crystallization D Polycondensation (w/ Dicarboxylic Acids) C->D Monomer F Etherification (e.g., 1,6-Di-O-benzyl) C->F Protection E Bio-based Polyesters (High Tg) D->E Polymerization

Workflow for the synthesis and downstream application of 2,4:3,5-di-O-methylene-L-iditol.

Safety & Troubleshooting

  • Formaldehyde Exposure: Paraformaldehyde depolymerization generates formaldehyde gas, a known human carcinogen. The reactor must be completely sealed, and the condenser must be vented through a dedicated chemical scrubber system.

  • Exothermic Runaway: The addition of strong base during the quenching step (Step 4) poses a risk of exothermic runaway. Always utilize a TCU with active cooling and ensure the stirring mechanism is operating efficiently to prevent localized hot spots.

References

  • Bio-Based Aromatic Polyesters from a Novel Bicyclic Diol Derived from d-Mannitol: Monomer Synthesis and Conformation American Chemical Society (ACS)[Link]

  • High T(g) bio-based aliphatic polyesters from bicyclic D-mannitol PubMed / National Institutes of Health (NIH)[Link]

  • [4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol (CID 219727) PubChem / National Institutes of Health (NIH)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,4:3,5-di-O-methylene-L-iditol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in the synthesis of protected carbohydrate derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in the synthesis of protected carbohydrate derivatives. The synthesis of 2,4:3,5-di-O-methylene-L-iditol—a crucial bicyclic diol used in bio-based polycondensates and complex oligosaccharide synthesis—is notoriously plagued by low overall yields (often <20% across three steps).

This guide deconstructs the synthetic workflow, providing field-proven troubleshooting strategies, mechanistic causality for every optimization, and self-validating experimental protocols to ensure your success.

YieldOptimization Start L-Iditol Starting Material Step1 Step 1: Benzoylation (Primary OH Protection) Start->Step1 Opt1 Optimized: 0°C, Pyridine, Slow BzCl Addition Step1->Opt1 Controlled Loss1 Yield Loss: Over-benzoylation (Kinetic Mismatch) Step1->Loss1 Poor Temp Control Step2 Step 2: Acetalization (Paraformaldehyde) Opt1->Step2 Opt2 Optimized: Conc. HCl, 90°C, Thermodynamic Control Step2->Opt2 Extended Heating Loss2 Yield Loss: 2,3:4,5 Isomers (Incomplete Equilibration) Step2->Loss2 Short Reaction Time Step3 Step 3: Deprotection (Ester Hydrolysis) Opt2->Step3 Opt3 Optimized: Zemplén (NaOMe / Dry MeOH) Step3->Opt3 Mild Transesterification Loss3 Yield Loss: Acetal Cleavage (Aqueous Acid/Base) Step3->Loss3 Harsh Conditions End 2,4:3,5-di-O-methylene-L-iditol (Maximized Yield) Opt3->End

Workflow for optimizing the synthesis of 2,4:3,5-di-O-methylene-L-iditol.

Troubleshooting FAQs

Q1: Why is the yield of my initial 1,6-di-O-benzoyl-L-iditol intermediate so low (<40%), and how can I minimize over-benzoylation? A1: The primary cause of yield loss in Step 1 is the lack of strict kinetic control. While primary hydroxyls (C1, C6) are sterically more accessible and inherently more nucleophilic than secondary hydroxyls, this reactivity gap narrows at room temperature. If benzoyl chloride is added too quickly or at ambient temperatures, the localized concentration of the electrophile causes indiscriminate esterification at the C2-C5 positions. Solution: Drop the reaction temperature to exactly 0 °C and use a syringe pump for the dropwise addition of benzoyl chloride over 2 hours. Pyridine should act as both the solvent and the acid scavenger. This maximizes the kinetic preference for the primary alcohols.

Q2: During acetalization with paraformaldehyde, I am isolating a complex mixture of isomers instead of the desired 2,4:3,5-di-O-methylene arrangement. How do I fix this? A2: Acetalization of hexitols is a reversible, thermodynamically driven process. If you stop the reaction too early or use a weak acid catalyst, you trap the system in kinetically favored intermediate states (such as 1,3:4,6 or 2,3:4,5 isomers). The 2,4:3,5-fused 1,3-dioxane ring system is the global thermodynamic minimum due to the relief of steric strain in the L-iditol stereotriad [1]. Solution: You must force complete thermodynamic equilibration. Use concentrated HCl as the catalyst and heat the reaction to 90 °C for at least 16 hours. The extended thermal energy and strong acid allow continuous reversible cleavage and reformation of acetal bonds until the system funnels into the most stable 2,4:3,5-arrangement [2].

Q3: My final deprotection step (ester hydrolysis) is cleaving the methylene acetals, drastically reducing the final yield. What is the safest deprotection method? A3: Methylene acetals are generally stable to base but highly labile to aqueous acids. However, using harsh aqueous bases (like NaOH/H2O) for ester hydrolysis often requires acidic neutralization during workup, which inadvertently hydrolyzes the acetals. Solution: Abandon aqueous hydrolysis. Instead, utilize Zemplén transesterification [3]. By using a catalytic amount of sodium methoxide (NaOMe) in strictly anhydrous methanol, the benzoyl groups are transesterified to methyl benzoate (which can be evaporated), leaving the methylene acetals completely untouched.

Quantitative Data: Yield Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and isolated yield improvements across the three-step synthesis.

Synthetic StepStandard ConditionOptimized ConditionYield ShiftMechanistic Causality
1. Regioselective Protection Benzoyl chloride, RT, bolus additionBenzoyl chloride, 0 °C, 2h slow addition45% → 82%Low temperature maximizes the kinetic nucleophilicity gap between primary and secondary hydroxyls.
2. Acetalization Paraformaldehyde, mild acid, 2hParaformaldehyde, Conc. HCl, 90 °C, 16h36% → 65%Extended heating and strong acid drive the reversible reaction to the thermodynamic 2,4:3,5-fused minimum.
3. Deprotection NaOH / H₂O, acidic workupCatalytic NaOMe / Dry MeOH (Zemplén)50% → 95%Anhydrous transesterification eliminates the risk of hydrolytic cleavage of the acid-labile acetals.

Step-by-Step Experimental Protocols (Self-Validating)

To ensure scientific integrity, these protocols are designed as self-validating systems . Do not proceed to the next step unless the specific validation checkpoint is met.

Step 1: Synthesis of 1,6-di-O-benzoyl-L-iditol
  • Suspend L-iditol (50 mmol) in anhydrous pyridine (100 mL) under an inert nitrogen atmosphere.

  • Cool the flask to exactly 0 °C using an ice-water bath.

  • Using a syringe pump, add benzoyl chloride (105 mmol, 2.1 eq) dropwise over 2 hours. Maintain vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench with ice water, extract with dichloromethane (3 × 50 mL), wash the organic layer with saturated CuSO₄ (to remove pyridine), dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: Run TLC (Hexane:EtOAc 3:1). The reaction is successful when the baseline starting material is consumed and a major spot appears at Rf ≈ 0.4. Validate regioselectivity via ¹H NMR (CDCl₃): The primary methylene protons (C1, C6) must shift downfield to ~4.5 ppm due to the electron-withdrawing benzoyl groups, while the secondary methines remain upfield.

Step 2: Synthesis of 1,6-di-O-benzoyl-2,4:3,5-di-O-methylene-L-iditol
  • Dissolve the intermediate from Step 1 (40 mmol) in a mixture of paraformaldehyde (120 mmol) and concentrated HCl (37%, 50 mL).

  • Heat the mixture to 90 °C under a reflux condenser for 16 hours to ensure full thermodynamic equilibration.

  • Cool the mixture to room temperature, dilute with ice water, and extract with chloroform (3 × 50 mL).

  • Wash the combined organic layers with 12% aqueous ammonia, followed by brine. Dry over Na₂SO₄ and evaporate to a solid residue. Recrystallize from ethanol.

  • Self-Validation Checkpoint: Isolate the crystals and perform ¹H NMR in CDCl₃. A successful 2,4:3,5-di-O-methylene formation is strictly validated by the appearance of an AB quartet (or doublet of doublets) for the acetal methylene protons (–OCH₂O–) at 4.8–5.2 ppm. Crucially, look for a geminal coupling constant of J≈−6.2 Hz . This specific J value physically confirms the rigid, fused six-membered 1,3-dioxane ring structure [1].

Step 3: Zemplén Deprotection to 2,4:3,5-di-O-methylene-L-iditol
  • Disperse the bicyclic intermediate from Step 2 (25 mmol) in 150 mL of strictly anhydrous methanol.

  • Add a catalytic amount of freshly cut sodium metal (~0.1 g) to generate NaOMe in situ.

  • Stir the dispersion overnight at room temperature under nitrogen.

  • Neutralize the solution by adding a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, pre-washed with methanol) until the pH is neutral.

  • Filter off the resin and concentrate the filtrate to dryness under reduced pressure. Wash the semisolid residue with diethyl ether to remove methyl benzoate, then recrystallize from ethanol.

  • Self-Validation Checkpoint: Monitor the final product by IR spectroscopy. The complete disappearance of the strong ester carbonyl stretch at ~1720 cm⁻¹ and the appearance of a broad hydroxyl stretch at ~3300 cm⁻¹ validates complete deprotection. The absence of an aqueous workup guarantees the acetals remain intact.

References

  • Bio-Based Aromatic Polyesters from a Novel Bicyclic Diol Derived from D-Mannitol Source: Macromolecules (ACS Publications) URL:[Link]

  • Conversion of 1,6-Di-O-methanesulfonyl-2,4:3,5-di-O-methylene-L-iditol to D-threo-4,8-Dimethylene-1,3,5,7-naphthodioxane Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Polyester copolymer (WO2018211132A1)
Optimization

preventing side reactions in 2,4:3,5-di-O-methylene-L-iditol protection

Welcome to the Technical Support Center for carbohydrate protection strategies. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for carbohydrate protection strategies. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of 2,4:3,5-di-O-methylene-L-iditol .

L-Iditol is a highly polar, symmetrical hexitol. Protecting its secondary hydroxyls (positions 2,4 and 3,5) with methylene acetals is a critical step for isolating the primary hydroxyls (1,6) for further functionalization. However, the reaction is notorious for side reactions, including over-acetalization and chloromethylation. This guide provides field-proven troubleshooting, validated protocols, and mechanistic insights to ensure high-yield, regioselective protection.

Part 1: Mechanistic Workflow & Side Reaction Pathways

Understanding the causality of side reactions is the first step in preventing them. Acetalization is a reversible, thermodynamically controlled process. While the 2,4 and 3,5 positions form highly stable six-membered 1,3-dioxane rings, pushing the reaction too hard forces the remaining primary hydroxyls into unfavorable side reactions.

G A L-Iditol (Polyol Substrate) B Mono-O-methylene Intermediates A->B CH2O, H+ E Chloromethyl Ethers (Acid Side-Reaction) A->E Excess HCl + CH2O C 2,4:3,5-di-O-methylene-L-iditol (Target Product) B->C CH2O, H+ (Thermodynamic Control) B->E Excess HCl + CH2O D Tri-O-methylene-L-iditol (Over-protection) C->D Excess CH2O Prolonged Heat

Reaction pathways and common side reactions in L-iditol methylene acetal protection.

Part 2: Troubleshooting Guide

Q: Why am I seeing significant amounts of the 1,3:2,4:5,6-tri-O-methylene-L-iditol byproduct? Root Cause: Over-acetalization occurs when the reaction is left under thermodynamic conditions for too long or when a massive excess of formaldehyde is used. The 1,6-primary hydroxyls will eventually react to form the tri-acetal thermodynamic sink. Solution: Implement strict kinetic monitoring. The reaction must be quenched exactly when TLC indicates the maximum formation of the di-acetal, typically around 14 hours at 40 °C. Do not let the reaction run overnight unmonitored.

Q: My primary hydroxyls (C1 and C6) are exhibiting unexpected chlorination. How do I prevent this? Root Cause: The classical method utilizes concentrated HCl and aqueous formaldehyde (formalin). At high concentrations, these reagents react in situ to generate chloromethyl methyl ether (MOMOCl) or related chloromethylating species, which aggressively attack primary alcohols [1]. Solution: Reduce the concentration of HCl or switch to a milder acid catalyst (e.g., p-TsOH). Alternatively, use the modern oxidative acetalization method (DBDMH/BHT) which entirely avoids HCl [2].

Q: The reaction mixture turns dark brown, and the yield is poor. What is causing this degradation? Root Cause: Harsh acidic conditions combined with high temperatures (>60 °C) lead to the dehydration of the carbohydrate backbone and the uncontrolled polymerization of formaldehyde into paraformaldehyde oligomers. Solution: Strictly control the internal reaction temperature. Never exceed 45 °C during the acid-catalyzed phase.

Part 3: Validated Experimental Protocols

To ensure self-validating systems, these protocols include built-in quality control steps.

Protocol A: Classical Thermodynamic Acetalization (Optimized for Scale)

This is the standard method for bulk synthesis, optimized to prevent chloromethylation and over-acetalization.

  • Preparation: Suspend 50 g of finely powdered L-iditol (0.27 mol) in 150 mL of 37% aqueous formaldehyde (formalin) in a 500 mL round-bottom flask equipped with a mechanical stirrer.

  • Acid Addition: Chill the suspension to 0 °C using an ice bath. Slowly add 50 mL of concentrated HCl dropwise over 30 minutes. Causality: Slow addition prevents localized exothermic spikes that cause formaldehyde polymerization.

  • Controlled Heating: Remove the ice bath and warm the mixture to exactly 40 °C. Stir vigorously for 14 hours. The suspension will gradually clear as the di-acetal forms.

  • Quenching (Critical Step): Cool the mixture to 10 °C and carefully neutralize to pH 7.0–7.5 using 20% aqueous NaOH. Causality: Immediate neutralization halts the thermodynamic progression to the tri-acetal.

  • Isolation: Extract the aqueous phase with chloroform (3 x 150 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot absolute ethanol to yield pure 2,4:3,5-di-O-methylene-L-iditol as white needles.

Protocol B: Modern Mild Oxidative Acetalization (DBDMH/BHT)

For highly sensitive substrates where strong acids must be avoided, this method utilizes an O,S-acetal and a brominating agent under mild conditions [2].

  • Preparation: Dissolve the L-iditol substrate (1.0 eq) and methoxymethyl phenyl sulfide (3.0 eq) in a mixture of anhydrous CH₂Cl₂ and THF (to aid solubility) under an argon atmosphere.

  • Radical Scavenging: Add Butylated hydroxytoluene (BHT, 0.2 eq). Causality: BHT acts as a radical scavenger, suppressing unwanted radical bromination side reactions from the DBDMH.

  • Activation: Cool the mixture to -78 °C. Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 1.5 eq) in one portion.

  • Reaction: Stir at -78 °C for 1 hour, then allow it to warm to 0 °C over 30 minutes.

  • Quenching: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ to neutralize the acid and destroy excess oxidant.

  • Purification: Extract with ethyl acetate, dry, and purify via silica gel chromatography.

Part 4: Quantitative Data Comparison

The following table summarizes the impact of reaction conditions on the yield and side-product distribution.

MethodReagentsTemp (°C)Time (h)Target Di-Acetal Yield (%)Tri-Acetal Byproduct (%)Chlorinated Byproduct (%)
Classical (Unoptimized) Formalin, conc. HCl902445.032.515.0
Classical (Optimized) Formalin, conc. HCl401474.5< 5.0< 2.0
Mild Oxidative PhSCH₂OMe, DBDMH, BHT-78 to 01.588.0< 1.00.0

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use paraformaldehyde instead of aqueous formalin? A: Yes, but paraformaldehyde requires depolymerization. You must add a catalytic amount of acid and heat the mixture to generate monomeric formaldehyde in situ before adding the L-iditol. Failure to do so will result in unreacted starting material.

Q: How stable is the 2,4:3,5-di-O-methylene group to subsequent reactions? A: Methylene acetals are highly robust. They are completely stable to strong bases (e.g., NaH during benzylation) [3], nucleophiles, and mild reducing agents (like LiAlH₄). They are only cleaved by strong aqueous acids (e.g., 1M HCl or TFA) at elevated temperatures.

Q: Why is my product an oil instead of a crystalline solid? A: The presence of mono-acetal or tri-acetal impurities severely depresses the melting point, resulting in a syrup. If your product does not crystallize from ethanol, you must purify it via column chromatography to remove these thermodynamic byproducts before attempting recrystallization.

References

  • PubChem Compound Summary for CID 219727: 2,4:3,5-di-O-methylene-L-iditol. National Center for Biotechnology Information. Available at:[Link]

  • Methylene Acetal Formation from 1,2- and 1,3-Diols Using an O,S-Acetal, 1,3-Dibromo-5,5-dimethylhydantoin, and BHT: Maegawa, T., Koutani, Y., Otake, K., & Fujioka, H. Journal of Organic Chemistry, 2013, 78, 3384-3390. Available at:[Link]

  • Product Class 8: Ethers as Protecting Groups: Thieme Chemistry. Science of Synthesis. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Acidic Deprotection of 2,4:3,5-di-O-methylene-L-iditol

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that methylene acetals (formaldehyde acetals) are among the most robust hydroxyl protecting groups in carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that methylene acetals (formaldehyde acetals) are among the most robust hydroxyl protecting groups in carbohydrate chemistry. Unlike isopropylidene (acetonide) or benzylidene acetals, the cleavage of a methylene acetal generates an unsubstituted oxocarbenium ion intermediate. Because this intermediate lacks the electron-donating stabilization of methyl groups or the resonance stabilization of a phenyl ring, its formation requires a significantly higher activation energy.

Standard acidic conditions (e.g., TFA, dilute AcOH) are thermodynamically insufficient to clear this barrier, while harsh mineral acids often destroy the underlying alditol core through dehydration. To successfully deprotect 2,4:3,5-di-O-methylene-L-iditol, you must bypass this thermodynamic barrier using either strong Lewis acid activation[1] or an acetolysis-driven equilibrium shift[2].

Strategic Decision Workflow

DeprotectionLogic Start 2,4:3,5-di-O-methylene-L-iditol CheckAcid Are acid-sensitive groups present? Start->CheckAcid Mild Protocol A: TMSOTf / 2,2'-bipyridyl CheckAcid->Mild Yes CheckPolarity Is aqueous extraction of L-iditol problematic? CheckAcid->CheckPolarity No Acetolysis Protocol B: Acetolysis (Ac2O/H2SO4) then Zemplén CheckPolarity->Acetolysis Yes Harsh Harsh Mineral Acid (High risk of dehydration) CheckPolarity->Harsh No

Decision logic for selecting a methylene acetal deprotection strategy.

Troubleshooting Guide & FAQs

Q1: Why am I recovering unreacted starting material when using TFA or aqueous AcOH? Causality: Methylene acetals do not readily form the unstabilized oxocarbenium ion required for cleavage. Weak acids like Trifluoroacetic acid (TFA) or Acetic acid (AcOH) at room temperature are thermodynamically insufficient to protonate and cleave the C-O bond of a formaldehyde acetal. You are essentially just incubating the compound without reaching the transition state.

Q2: I used concentrated HCl and heating to force the reaction, but my yield is low and the product is charred. What happened? Causality: Prolonged heating of alditols in strong aqueous mineral acids causes intramolecular dehydration. For L-iditol, this harsh environment forces the elimination of water, leading to the formation of anhydro-alditols (e.g., 1,4-anhydro-L-iditol) and generalized degradation (charring). You have overcome the activation energy barrier for deprotection, but simultaneously triggered degradation pathways.

Q3: How does the TMSOTf / 2,2'-bipyridyl system work, and why is it considered "mild"? Causality: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a powerful Lewis acid to activate the acetal oxygen. Instead of waiting for water to attack an unstable intermediate, 2,2'-bipyridyl immediately intercepts the reactive intermediate, forming a stable 2,2'-bipyridilium salt. This salt is highly susceptible to mild aqueous hydrolysis, bypassing the need for harsh thermodynamic heating and preserving other acid-sensitive moieties on your molecule[1].

Q4: L-iditol is highly polar. How do I avoid losing it in the aqueous phase during workup? Causality: Hexols have massive hydration spheres and partition almost exclusively into water, making standard liquid-liquid extraction impossible. Solution: Use the acetolysis method. By converting the methylene acetal directly into acetate esters (hexa-O-acetyl-L-iditol) using Ac2O/H2SO4, the intermediate becomes highly soluble in organic solvents (like CH2Cl2) for easy extraction[3]. A subsequent Zemplén transesterification (NaOMe/MeOH) yields the pure polyol without ever needing an aqueous extraction of the free sugar.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Mild Lewis-Acid Mediated Deprotection[1]

Best for complex substrates with multiple sensitive functional groups.

  • Preparation: Dissolve 2,4:3,5-di-O-methylene-L-iditol (1.0 eq) in anhydrous CH2Cl2 under an argon atmosphere.

  • Reagent Addition: Add 2,2'-bipyridyl (3.0 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add TMSOTf (3.0 eq) dropwise via syringe.

  • Validation Checkpoint: Stir at room temperature for 2 hours. Monitor the reaction by TLC (Hexane/EtOAc 1:1). You must observe the complete disappearance of the starting material and the formation of a baseline spot (Rf = 0.0). Causality: The baseline spot confirms the successful formation of the highly polar pyridilium salt intermediate.

  • Hydrolysis: Quench the reaction by adding 1M aqueous HCl or MeOH to hydrolyze the salt into free L-iditol.

  • Isolation: Extract the aqueous layer, neutralize, and purify the free L-iditol via ion-exchange chromatography (e.g., Dowex 50WX8 resin) to remove pyridine byproducts.

Protocol B: Acetolysis-Transesterification Sequence[3]

Best for bulk deprotection where aqueous workup of the free polyol is problematic.

  • Preparation: Suspend 2,4:3,5-di-O-methylene-L-iditol (1.0 eq) in acetic anhydride (10.0 eq).

  • Activation: Cool to 0 °C and add a catalytic amount of concentrated H2SO4 (0.1 eq) dropwise.

  • Cleavage: Stir at room temperature for 4-6 hours to drive the equilibrium toward the peracetylated product.

  • Validation Checkpoint: Quench a 50 µL aliquot in ice water and extract with EtOAc. TLC (Hexane/EtOAc 3:1) should show a single non-polar spot (Rf ~0.6) corresponding to hexa-O-acetyl-L-iditol. Causality: If multiple spots are present, incomplete acetolysis (mixed acetal/acetates) has occurred; extend reaction time.

  • Intermediate Isolation: Pour the bulk reaction into ice water, extract with CH2Cl2, wash with saturated NaHCO3 to remove acetic acid, dry over Na2SO4, and concentrate in vacuo.

  • Zemplén Deacetylation: Dissolve the crude hexaacetate in anhydrous MeOH. Add catalytic NaOMe (0.1 eq) and stir for 2 hours.

  • Final Isolation: Neutralize the basic solution by adding Amberlite IR-120 (H+) resin. Filter off the resin and concentrate the filtrate in vacuo to yield pure L-iditol.

Quantitative Data & Method Comparison

MethodReagentsTemp (°C)Time (h)Typical YieldEpimerization / Dehydration RiskStrategic Advantage
Mild Lewis Acid TMSOTf, 2,2'-bipyridyl0 to 252 - 485 - 95%Very LowTolerates acid-sensitive functional groups.
Acetolysis Ac2O, cat. H2SO4, then NaOMe0 to 256 - 880 - 90%LowCompletely bypasses aqueous extraction of L-iditol.
Harsh Mineral Acid Conc. HCl or H2SO4 (aq)80 - 10012 - 24< 40%High Not recommended; leads to anhydro-alditol formation.

References

  • Mild deprotection of methylene acetals in combination with trimethylsilyl triflate-2,2'-bipyridyl. Chemical & Pharmaceutical Bulletin (2010).
  • The Disarming Effect of the 4,6-Acetal Group on Glycoside Reactivity: Torsional or Electronic? Journal of the American Chemical Society (2004).
  • Use of Ferric Chloride in Carbohydrate Reactions. IV. Acetolysis of Benzyl Ethers of Sugars.

Sources

Optimization

Technical Support Center: 2,4:3,5-di-O-Methylene-L-Iditol Reaction Optimization

Welcome to the Advanced Applications Support Center. As drug development and polymer science increasingly rely on rigid, bio-based bicyclic carbohydrates to enhance the glass transition temperature ( Tg​ ) and structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development and polymer science increasingly rely on rigid, bio-based bicyclic carbohydrates to enhance the glass transition temperature ( Tg​ ) and structural integrity of target compounds, 2,4:3,5-di-O-methylene-L-iditol has emerged as a critical building block.

However, the rigid 1,3,5,7-tetraoxadecalin core of this multibridge ring system imposes severe steric hindrance at the terminal C1 and C6 positions[1][2]. This guide is designed by our Senior Application Scientists to help you troubleshoot low yields, stoichiometric imbalances, and poor reactivity when working with this highly hindered diol.

Part 1: Troubleshooting & FAQs

Q1: Why do my polycondensation reactions with 2,4:3,5-di-O-methylene-L-iditol consistently yield low molecular weight ( Mw​ ) oligomers? Mechanistic Causality: The low molecular weight is a direct consequence of the steric shielding provided by the bulky bicyclic bridge ring[1]. During step-growth polymerization, the terminal hydroxyls at C1 and C6 have restricted spatial mobility. This prevents the optimal nucleophilic attack trajectory required for efficient esterification, leading to a stoichiometric imbalance as the reaction progresses and functional groups become depleted[1]. Solution: To attenuate this steric hindrance, introduce a flexible aliphatic comonomer (such as 1,4-butanediol or 1,4-cyclohexanedimethanol) into the feed[3]. The expanded backbone of the flexible comonomer acts as a spatial spacer, increasing chain mobility and allowing the hindered L-iditol hydroxyls to react more efficiently[1].

Q2: I need to functionalize the C1/C6 positions, but standard esterification conditions are failing. How can I increase the reactivity? Mechanistic Causality: The inherently poor nucleophilicity of the sterically encumbered primary hydroxyls requires thermodynamic and catalytic driving forces that standard conditions cannot provide. Solution: Shift from direct esterification to a two-step transesterification using dimethyl esters (e.g., dimethyl terephthalate). Utilize a highly active Lewis acid catalyst like Zinc Acetate ( Zn(OAc)2​ ) or Titanium(IV) butoxide ( Ti(OBu)4​ ) at elevated temperatures (180–200 °C)[3]. Alternatively, for non-polyester applications, converting the terminal hydroxyls to amines (yielding 1,6-diamino-1,6-dideoxy-2,4:3,5-di-O-methylene derivatives) significantly increases nucleophilicity, allowing for smooth polyaddition into polyureas[4].

Q3: How can I selectively deprotect or modify functional groups at the C1/C6 positions without degrading the 2,4:3,5-di-O-methylene acetal rings? Mechanistic Causality: The methylene acetal protecting groups are highly sensitive to aqueous acidic hydrolysis but are remarkably stable under specific anhydrous conditions. Solution: If your C1/C6 positions are protected as benzyl ethers, utilize anhydrous ferric chloride ( FeCl3​ ) in acetic anhydride for acetolysis[5]. This reagent smoothly cleaves the benzyl ethers and replaces them with acetyl groups without rupturing the rigid 2,4:3,5-di-O-methylene core[5].

Part 2: Quantitative Data & Reaction Parameters

The following table summarizes the causal relationship between mitigation strategies and resulting material properties when working with hindered bicyclic diols (including L-iditol and its D-glucitol/D-mannitol stereoisomers).

Monomer SystemSteric Mitigation StrategyCatalyst / ConditionsResulting Mw​ (Da) Tg​ (°C)
Pure Bicyclic Diol + DiacidNone (Direct Esterification) Ti(OBu)4​ , 180°C< 10,000N/A (Brittle)
Bicyclic Diol + Aliphatic DiacidFlexible Spacer (1,4-Butanediol) Zn(OAc)2​ , 200°C45,000 - 60,00026 - 40[1]
Bicyclic Diol + Aromatic DiacidTransesterification (Dimethyl esters) Ti(OBu)4​ , 220°C~ 35,00080 - 105[3]
1,6-Diamino-bicyclic derivativeAmine Conversion (Increased Nucleophilicity)None (Polyaddition), 25°C25,000 - 40,00086 - 171[4]

Part 3: Self-Validating Experimental Protocols

Protocol: Melt Polycondensation of 2,4:3,5-di-O-Methylene-L-Iditol with Dimethyl Terephthalate (DMT)

This protocol utilizes the flexible spacer strategy and transesterification to overcome steric hindrance. It is designed as a self-validating system; do not proceed to the next step unless the analytical checkpoint is met.

Step 1: Stoichiometric Preparation & Dehydration

  • Charge a dry, three-necked round-bottom flask with DMT (1.0 eq), 2,4:3,5-di-O-methylene-L-iditol (0.5 eq), and a flexible diol like 1,4-butanediol (1.2 eq) to ensure a hydroxyl excess.

  • Add Zn(OAc)2​ (0.2 mol % based on DMT) as the transesterification catalyst[3].

  • Validation Checkpoint: Perform Karl Fischer titration on the monomer mixture. Moisture must be < 50 ppm to prevent catalyst deactivation.

Step 2: Transesterification (Oligomerization)

  • Purge the system with high-purity Nitrogen ( N2​ ) three times.

  • Heat the mixture to 180–200 °C under a continuous N2​ flow for 3.0 hours[3].

  • Collect the methanol byproduct in a Dean-Stark trap.

  • Validation Checkpoint: Calculate the theoretical methanol yield. Do not proceed to Step 3 until > 95% of the theoretical methanol volume is collected. If the yield stalls at 80%, steric hindrance is dominating; increase the temperature by 10 °C and hold for 1 hour.

Step 3: High-Vacuum Polycondensation

  • Gradually increase the temperature to 230 °C.

  • Slowly apply a high vacuum (< 0.1 mbar) over 30 minutes to prevent oligomer bumping.

  • Maintain these conditions for 2–4 hours to drive off the excess 1,4-butanediol and force chain extension.

  • Validation Checkpoint (In-Process): Monitor the torque of the mechanical stirrer. A plateau in torque indicates maximum achievable molecular weight. Extract a 100 mg sample and perform rapid Gel Permeation Chromatography (GPC). If Mw​ < 30,000 Da, steric trapping has occurred; terminate the reaction to prevent thermal degradation.

Part 4: Reaction Optimization Workflow

The following diagram maps the logical decision tree for overcoming steric hindrance in 2,4:3,5-di-O-methylene-L-iditol reactions.

G A 2,4:3,5-di-O-methylene-L-iditol (Rigid Bicyclic Diol) B Steric Hindrance at C1/C6 Restricted Chain Mobility A->B  Exhibits C Strategy 1: Flexible Comonomers (e.g., 1,4-Butanediol) B->C  Mitigate via D Strategy 2: Terminal Amination (Increased Nucleophilicity) B->D  Mitigate via E Strategy 3: Catalytic Transesterification (Zn(OAc)2 / High Temp) B->E  Mitigate via F Result: High Mw Copolyesters C->F G Result: Linear Polyureas D->G E->F H Validation: GPC (Mw > 30kDa) & NMR Sequence Analysis F->H  Verify via G->H  Verify via

Fig 1: Optimization workflow to overcome steric hindrance in bicyclic diol reactions.

References

  • Improving Thermal, Mechanical, and Crystalline Properties of Poly(butylene succinate) Copolyesters from a Renewable Rigid Diester ACS Sustainable Chemistry & Engineering[Link]

  • Use of Ferric Chloride in Carbohydrate Reactions. Iv. Acetolysis of Benzyl Ethers of Sugars Journal of Carbohydrate Chemistry (via ResearchGate)[Link]

  • A systematic study of the thermal and (bio)degradable properties of semi-aromatic copolyesters based on naturally occurring isosorbide ResearchGate[Link]

  • Synthesis and Characterization of New Carbohydrate-based Polyureas ResearchGate[Link]

  • Biobased Amorphous Polyesters with High Tg: Trade-Off between Rigid and Flexible Cyclic Diols ACS Sustainable Chemistry & Engineering[Link]

  • [4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol (2,4:3,5-di-O-methylene-L-iditol) PubChem, National Institutes of Health[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 2,4:3,5-di-O-methylene-L-iditol vs D-mannitol diacetals

Comparative Guide: 2,4:3,5-di-O-Methylene-L-iditol vs. 2,4:3,5-di-O-Methylene-D-mannitol (Manx) Executive Summary The transition toward sustainable, bio-based materials and pharmaceuticals has spotlighted carbohydrate-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 2,4:3,5-di-O-Methylene-L-iditol vs. 2,4:3,5-di-O-Methylene-D-mannitol (Manx)

Executive Summary

The transition toward sustainable, bio-based materials and pharmaceuticals has spotlighted carbohydrate-derived bicyclic diols. Among these, the diacetalized alditols—specifically 2,4:3,5-di-O-methylene-D-mannitol (commonly abbreviated as Manx) and its diastereomer 2,4:3,5-di-O-methylene-L-iditol—stand out as highly valuable building blocks. While both feature a rigid core of two fused 1,3-dioxane rings, their distinct stereochemistries dictate completely different conformational behaviors, reactivities, and downstream applications. This guide provides an objective, data-driven comparison of these two monomers, detailing their structural nuances, experimental protocols, and performance metrics in polymer synthesis and chiral drug development.

Structural & Conformational Analysis

The fundamental difference between these two molecules lies in the stereochemistry of their parent alditols (D-mannitol vs. L-iditol), which dictates the 3D architecture of the resulting fused bicyclic systems [[1]]().

  • 2,4:3,5-di-O-Methylene-D-mannitol (Manx): Acetalization of D-mannitol with formaldehyde yields a highly symmetrical (C2) bicyclic structure. Conformational analysis reveals that Manx adopts a relatively planar geometry where both 1,3-dioxane rings sit in a stable chair conformation 2. Crucially, the two free primary hydroxymethyl groups (at C1 and C6) are oriented in equatorial positions. This equatorial arrangement minimizes steric hindrance, making Manx exceptionally reactive during melt polycondensation 3.

  • 2,4:3,5-di-O-Methylene-L-iditol: Derived from L-iditol, this isomer also forms a fused bicyclic system. However, the L-ido stereochemistry forces a different spatial relationship. While it can also adopt a diequatorial conformation for its hydroxymethyl groups [[4]](), the overall puckering and spatial projection of the rings differ from the D-manno derivative. This subtle stereochemical shift alters its solubility, crystallization behavior, and binding affinity when used as a chiral ligand or intermediate in asymmetric synthesis 5.

Performance Comparison & Quantitative Data

When utilized as monomers to replace petroleum-based diols (like 1,4-butanediol or ethylene glycol) in polyesters, the rigidity of the fused 1,3-dioxane rings drastically restricts polymer chain mobility. This results in a remarkable enhancement of the glass transition temperature (Tg) 1, 6.

Property / Metric2,4:3,5-di-O-Methylene-D-mannitol (Manx)2,4:3,5-di-O-Methylene-L-iditol
Parent Alditol D-MannitolL-Iditol
Bicyclic Core Fused 1,3-dioxane ringsFused 1,3-dioxane rings
Hydroxymethyl Orientation Equatorial (Planar Chair-Chair)Equatorial (Stereoisomeric Chair-Chair)
Reactivity (Polycondensation) Exceptionally High (Unhindered primary OH)High (Unhindered primary OH)
Effect on Polymer Tg Increases Tg by 50–100 °C (e.g., in PBT/PET)N/A (Primarily used in small-molecule synthesis)
Thermal Stability (Monomer) Sublimes at 280 °C, stable >350 °C in polymersHigh thermal stability
Primary Application Bio-based rigid polyesters (PBT/PET alternatives)Chiral pool building blocks, stereoselective synthesis

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the synthesis of these diacetals must be strictly regioselective. Direct acetalization of unprotected alditols with formaldehyde yields a thermodynamic mixture of isomers (e.g., 1,3:4,6- or 2,5-acetals). The following protocol utilizes a kinetic protection strategy to ensure exclusive 2,4:3,5-acetalization 1.

Protocol A: Regioselective Synthesis of 2,4:3,5-di-O-Methylene-D-mannitol (Manx) Causality Note: By first protecting the primary hydroxyls (C1, C6) with bulky benzoyl groups, we kinetically and thermodynamically force the subsequent formaldehyde acetalization to occur exclusively at the secondary hydroxyls (C2-C4 and C3-C5). This prevents the formation of unwanted 1,3:4,6-acetal isomers, creating a self-validating system where only the desired bicyclic core can form.

  • Primary Hydroxyl Protection: Dissolve D-mannitol (1 eq) in anhydrous pyridine. Dropwise add benzoyl chloride (2.1 eq) at 0 °C. Stir for 12 hours at room temperature. Precipitate in ice water to isolate 1,6-di-O-benzoyl-D-mannitol.

  • Acetalization: Suspend the protected mannitol in a mixture of paraformaldehyde (excess) and concentrated HCl (catalytic). Heat to 80 °C for 4 hours. The bulky benzoyl groups sterically block the primary positions, driving the formation of the fused 1,3-dioxane rings to yield 1,6-di-O-benzoyl-2,4:3,5-di-O-methylene-D-mannitol.

  • Deprotection: Dissolve the intermediate in dry methanol and add a catalytic amount of sodium methoxide (NaOMe). Reflux for 2 hours to saponify the benzoate esters.

  • Purification: Neutralize with an acidic ion-exchange resin, filter, and concentrate. Recrystallize from ethanol to yield pure Manx diol as a white crystalline solid.

Protocol B: Melt Polycondensation of Manx with Dimethyl Terephthalate (DMT) Causality Note: Melt polycondensation requires high temperatures. Manx's high sublimation point (280 °C) and thermal stability prevent monomer degradation during the vacuum phase, ensuring stoichiometric balance is maintained to achieve high molecular weights [[1]]().

  • Esterification: Combine Manx diol, DMT, and a titanium(IV) tetrabutoxide catalyst (0.1 mol%) in a glass reactor. Heat to 190 °C under a nitrogen sweep to distill off methanol.

  • Polycondensation: Gradually increase the temperature to 240 °C while applying a high vacuum (0.1 mbar) to remove unreacted diol and drive the equilibrium toward high molecular weight (Mw ~30,000–52,000 g/mol ).

  • Recovery: Cool the highly viscous melt, dissolve in chloroform, and precipitate into cold methanol to isolate the rigid, high-Tg polyester.

Mechanistic & Workflow Visualization

The following diagram illustrates the divergent synthetic workflows and applications of D-mannitol and L-iditol derived diacetals.

G D_Mannitol D-Mannitol (Bio-based precursor) Protection 1. Benzoylation (C1, C6) 2. Acetalization (CH2O / H+) 3. Deprotection (NaOMe) D_Mannitol->Protection Regioselective Route L_Iditol L-Iditol (Bio-based precursor) L_Iditol->Protection Regioselective Route Manx 2,4:3,5-di-O-methylene-D-mannitol (Manx-diol) Planar Chair-Chair, C2 Symmetry Protection->Manx D-manno stereocenters Iditol_Diacetal 2,4:3,5-di-O-methylene-L-iditol Stereoisomeric Bicyclic Diol Protection->Iditol_Diacetal L-ido stereocenters Polymerization Melt Polycondensation (w/ DMT or Succinate) Manx->Polymerization High Reactivity (Equatorial OH) ChiralPool Asymmetric Synthesis (Chiral Pool Building Block) Iditol_Diacetal->ChiralPool Unique Spatial Geometry HighTg High Tg Polyesters (Rigid, Thermally Stable) Polymerization->HighTg Chain Stiffening DrugIntermediates Chiral Drug Intermediates (Stereoselective ligands) ChiralPool->DrugIntermediates Enantioselective Binding

Synthetic pathways and downstream applications of D-mannitol and L-iditol diacetals.

Applications in Drug Development & Materials Science

  • Materials Science (Manx): The integration of Manx into poly(butylene terephthalate) (PBT) or poly(ethylene terephthalate) (PET) creates copolyesters with extraordinary thermal properties. Because the fused 1,3-dioxane rings restrict rotation, replacing just 40% of 1,4-butanediol with Manx can elevate the Tg from 55 °C to an outstanding 137 °C 1, 6. This makes Manx-based polymers highly attractive for high-temperature engineering applications where biodegradability and molecular stiffness are priority requirements 3.

  • Drug Development (L-iditol diacetal): While Manx dominates bulk polymer science, 2,4:3,5-di-O-methylene-L-iditol is a highly specialized chiral pool building block. Its unique L-ido stereochemistry is leveraged to synthesize stereospecific ligands and functionalized naphthodioxanes 4. In medicinal chemistry, the precise spatial arrangement of its equatorial hydroxymethyl groups allows for the highly enantioselective synthesis of active pharmaceutical ingredients (APIs) that cannot be accessed via the D-manno isomer 5.

References

  • Lavilla, C., et al. "Bio-Based Aromatic Polyesters from a Novel Bicyclic Diol Derived from D-Mannitol." Macromolecules, 2012. 1

  • Japu, C., et al. "High T(g) bio-based aliphatic polyesters from bicyclic D-mannitol." Biomacromolecules, 2013. 3

  • Vis, E., & Fletcher, H. G. "Conversion of 1,6-di-O-methylsulfonyl-2,4:3,5-di-O-methylene-L-iditol to D-threo-4,8-dimethylene-1,4,5,7-naphthodioxane." Journal of Organic Chemistry, 1957. 4

  • Lavilla, C., et al. "Sugar-based bicyclic monomers for aliphatic polyesters: a comparative appraisal of acetalized alditols and isosorbide." Taylor & Francis, 2016. 2

  • Lavilla, C., et al. "PET copolyesters made from a D-mannitol-derived bicyclic diol." Polymer Chemistry, 2012. 6

  • Carbohydrates Section - NIDDK. "Publications Since 1929." National Institutes of Health. 5

Sources

Comparative

Comparative Reactivity Guide: 2,4:3,5-di-O-methylene-L-iditol vs 2,4:3,5-di-O-benzylidene-L-iditol

As a Senior Application Scientist in carbohydrate chemistry and drug development, I frequently design synthetic routes that require precise, orthogonal protecting group strategies. When working with hexitols like L-idito...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in carbohydrate chemistry and drug development, I frequently design synthetic routes that require precise, orthogonal protecting group strategies. When working with hexitols like L-iditol, the choice between a methylene and a benzylidene di-acetal at the 2,4 and 3,5 positions fundamentally dictates the molecule's downstream reactivity, steric profile, and deprotection conditions.

This guide provides an objective, data-driven comparison of 2,4:3,5-di-O-methylene-L-iditol and 2,4:3,5-di-O-benzylidene-L-iditol , detailing the mechanistic causality behind their divergent behaviors and providing self-validating experimental protocols for their manipulation.

Structural and Mechanistic Causality

The reactivity of an acetal protecting group is governed by the stability of the oxocarbenium ion intermediate formed during its cleavage.

The Methylene Acetal Core

The structure utilizes formaldehyde-derived acetals[1]. Because the acetal carbon lacks any electron-donating or resonance-stabilizing substituents, the transition state required to form an oxocarbenium ion during acid hydrolysis is energetically prohibitive. Consequently, methylene acetals are exceptionally robust, surviving harsh acidic, basic, and reductive conditions. They also exert minimal steric hindrance, leaving the 1,6-positions highly accessible for further functionalization.

The Benzylidene Acetal Core

Conversely, utilizes benzaldehyde-derived acetals[]. The presence of the phenyl ring provides profound resonance stabilization to the developing positive charge on the oxocarbenium intermediate. This significantly lowers the activation energy for acid-catalyzed hydrolysis. Furthermore, the benzylic nature of the C-O bonds makes them uniquely susceptible to insertion by transition metals, allowing for mild, neutral deprotection via hydrogenolysis[3]. The bulky phenyl rings also introduce significant steric shielding, which can be leveraged to direct regioselective reactions at the terminal positions. Conformational studies indicate that such L-iditol derivatives typically adopt a 3T4 twist conformation, further influencing spatial accessibility[4].

Reactivity Profiling & Quantitative Comparison

The following table summarizes the divergent reactivity profiles of these two protecting groups, highlighting the mechanistic rationale behind their performance.

Reaction Condition2,4:3,5-di-O-methylene-L-iditol2,4:3,5-di-O-benzylidene-L-iditolMechanistic Causality
Mild Acid (e.g., 80% AcOH, RT)Stable (>95% recovery)Labile (t1/2 ~ hours)Phenyl ring stabilizes the oxocarbenium transition state via resonance.
Harsh Acid (e.g., 1M HCl, Reflux)Cleaved (Slowly, t1/2 ~ 12h)Rapidly Cleaved (Instantly)High thermal energy is required to overcome the un-stabilized methylene oxocarbenium barrier.
Hydrogenolysis (Pd/C, H2, 1 atm)Stable Cleaved (Quantitative yield)Benzylic C-O bonds undergo oxidative addition/reduction; aliphatic methylene bonds do not[3].
Reductive Opening (NaBH3CN / HCl)Stable Regioselective (to benzyl ether)Hydride attacks the sterically accessible, acid-activated benzylic position.
Strong Base (e.g., NaH, KOH)Stable Stable Acetals are inherently stable to basic conditions due to the lack of a viable leaving group.

Logical Relationships & Pathways

The divergent pathways for utilizing and removing these protecting groups dictate their role in multi-step syntheses.

Reactivity Iditol L-Iditol Core Meth 2,4:3,5-di-O-methylene-L-iditol Iditol->Meth Formaldehyde / H+ Benz 2,4:3,5-di-O-benzylidene-L-iditol Iditol->Benz Benzaldehyde / H+ AcidHarsh Harsh Acid (1M HCl, Reflux) Meth->AcidHarsh AcidMild Mild Acid (80% AcOH, RT) Meth->AcidMild Reductive Hydrogenolysis (Pd/C, H2) Meth->Reductive Benz->AcidMild Benz->Reductive Deprot Fully Deprotected L-Iditol AcidHarsh->Deprot Slow Cleavage AcidMild->Deprot Fast Cleavage NoReact No Reaction (Intact) AcidMild->NoReact Reductive->Deprot Quantitative Reductive->NoReact

Fig 1. Divergent reactivity and deprotection pathways of L-iditol di-acetals.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.

Protocol A: Regioselective Reductive Cleavage of Benzylidene Acetals

Objective: Convert the benzylidene acetal into a spatially distinct benzyl ether to free specific hydroxyl groups while maintaining partial protection.

Workflow S1 1. Substrate Dissolution (Anhydrous THF) S2 2. Hydride Addition (NaBH3CN, 0 °C) S1->S2 S3 3. Acid Catalysis (HCl in Ether, pH 3) S2->S3 S4 4. TLC Monitoring (UV & Stain) S3->S4 S5 5. Quench & Isolate (NaHCO3 / Extraction) S4->S5

Fig 2. Self-validating workflow for the regioselective reductive cleavage of benzylidene acetals.

Step-by-Step Methodology:

  • Preparation : Dissolve 2,4:3,5-di-O-benzylidene-L-iditol (1.0 eq) in anhydrous THF under an inert argon atmosphere.

  • Activation : Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH3CN) (4.0 eq).

  • Catalysis : Dropwise add a solution of ethereal HCl until the evolution of gas ceases and the pH is approximately 3.

    • Causality: The acid protonates the acetal oxygen, triggering the formation of the resonance-stabilized oxocarbenium ion. The hydride source immediately traps this intermediate, preventing full hydrolysis.

  • Monitoring (Self-Validation) : Stir for 2 hours at room temperature. Check TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.7, highly UV active) must be consumed, yielding a new, more polar spot (Rf ~0.3, moderately UV active).

  • Quench & Workup : Quench carefully with saturated aqueous NaHCO3 to neutralize excess acid and safely decompose residual hydride. Extract with dichloromethane (3 x 20 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Acidic Stress-Testing of Methylene Acetals

Objective: Demonstrate the extreme robustness of the methylene acetal under conditions that readily cleave standard protecting groups.

Step-by-Step Methodology:

  • Preparation : Suspend 2,4:3,5-di-O-methylene-L-iditol in a mixture of 1M aqueous HCl and methanol (1:1 v/v).

  • Thermal Stress : Reflux the mixture at 80 °C.

    • Causality: The lack of resonance stabilization for the putative formaldehyde-derived oxocarbenium ion dictates that only sustained, high thermal energy can overcome the activation barrier for C-O bond heterolysis.

  • Monitoring (Self-Validation) : Aliquots taken at 1 h, 4 h, and 24 h are analyzed via TLC. Because methylene acetals lack a chromophore, visualization requires a KMnO4 or CAM stain. Minimal degradation should be observed prior to the 12-hour mark.

  • Recovery : Cool to room temperature, neutralize with 1M NaOH, and extract with ethyl acetate. A >90% recovery of the intact starting material is standard after 4 hours of reflux.

References

  • PubChem - 2,4:3,5-DI-O-METHYLENE-L-IDITOL. National Center for Biotechnology Information.[Link]

  • Kuszmann, J., & Pelczer, I. - Some reactions of 1,6-di-O-p-tolylsulphonyl-D-mannitol and its derivatives. Carbohydrate Research. [Link]

  • Thieme Connect - Product Class 8: Ethers as Protecting Groups. Science of Synthesis.[Link]

Sources

Safety & Regulatory Compliance

Safety

2,4:3,5-DI-O-METHYLENE-L-IDITOL proper disposal procedures

Comprehensive Safety, Handling, and Disposal Guide for 2,4:3,5-Di-O-Methylene-L-Iditol As a trusted partner in laboratory safety and chemical logistics, we provide researchers and drug development professionals with fiel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety, Handling, and Disposal Guide for 2,4:3,5-Di-O-Methylene-L-Iditol

As a trusted partner in laboratory safety and chemical logistics, we provide researchers and drug development professionals with field-proven, self-validating protocols. Proper handling of specialized reagents requires moving beyond basic safety data sheets to understand the mechanistic reasons behind operational procedures. This guide outlines the precise safety, spill response, and disposal protocols for 2,4:3,5-di-O-methylene-L-iditol.

Chemical Profile & Mechanistic Context

2,4:3,5-Di-O-methylene-L-iditol (CAS: 5334-20-3) is a bicyclic carbohydrate-based diol[1]. In synthetic organic chemistry, it serves as a highly rigid, stereoregular building block, particularly favored in the synthesis of biobased poly(alkylene dicarboxylate)s and other biodegradable polymers[2].

Because it is a di-acetal (specifically, a methylene acetal of L-iditol), its chemical stability is highly dependent on pH. It is robust under basic and neutral conditions but susceptible to acid-catalyzed hydrolysis, which dictates its handling and disposal protocols[1].

Table 1: Quantitative Physicochemical Properties

PropertyValue
CAS Number 5334-20-3[1]
Molecular Formula C8H14O6[1]
Molecular Weight 206.19 g/mol [1]
Chemical Structure Bicyclic methylene acetal of L-iditol
Physical State Solid (Crystalline powder)
Topological Polar Surface Area 77.4 Ų[1]

Operational Safety & Handling Procedures

Expertise & Causality: Acetals are classic protecting groups that remain stable under strongly basic conditions or reductive environments. However, the methylene acetals in 2,4:3,5-di-O-methylene-L-iditol will cleave when exposed to strong aqueous acids, releasing L-iditol and formaldehyde gas. Formaldehyde is a known human carcinogen and a potent sensitizer. Therefore, all operational handling must be designed to prevent accidental acidification.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the solid powder inside a certified chemical fume hood to prevent inhalation of particulate matter or any trace formaldehyde off-gassing.

  • PPE Requirements: Don standard laboratory PPE: nitrile gloves, a flame-resistant lab coat, and safety goggles. If handling large quantities where dust generation is unavoidable, an N95 or P100 particulate respirator is recommended.

  • Reagent Segregation: Store the compound in a cool, dry environment strictly separated from concentrated mineral acids (e.g., HCl, H₂SO₄) and strong oxidizers.

  • Weighing and Transfer: Use anti-static weighing boats and spatulas to minimize the aerosolization of the fine crystalline powder.

Spills & Immediate Response Workflow

In the event of an accidental release, immediate containment is required to prevent environmental contamination and respiratory exposure.

Step-by-Step Spill Protocol:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Ventilation: Ensure the room's exhaust system or fume hood is operating at maximum capacity.

  • Containment: Do NOT use water if acids are present nearby. Gently cover the spilled powder with a damp absorbent pad to suppress dust, or use a specialized HEPA-filtered laboratory vacuum.

  • Collection: Mechanically sweep the material using non-sparking tools into a compatible, sealable plastic or glass container.

  • Surface Decontamination: Wipe the spill area with a mild alkaline or neutral detergent solution to neutralize any residual micro-particulates.

G Start 2,4:3,5-Di-O-Methylene-L-Iditol Waste/Spill Event Type Identify Event Type Start->Type Spill Solid Spill (Powder) Type->Spill Accidental Release Waste Routine Lab Waste (Solid/Solution) Type->Waste Process Completion Vent Ensure Fume Hood/ Ventilation is Active Spill->Vent Segregate Segregate from Strong Acids Waste->Segregate Sweep Mechanically Collect (Avoid Dust Generation) Vent->Sweep Label Label as Non-Halogenated Organic Waste Sweep->Label Segregate->Label Prevents Formaldehyde Release Incinerate EPA-Compliant Incineration Label->Incinerate

Spill response and disposal workflow for 2,4:3,5-di-O-methylene-L-iditol.

Proper Disposal Procedures

Expertise & Causality: Under standard Environmental Protection Agency (EPA) guidelines, 2,4:3,5-di-O-methylene-L-iditol is not listed as an acutely hazardous "P-list" chemical[3]. However, due to its organic nature and potential to generate toxic byproducts upon degradation, it must be treated as regulated chemical waste[3]. Never dispose of this compound down the drain.

Step-by-Step Disposal Methodology:

  • Waste Segregation (Critical Step): Place all unused product, contaminated packaging, and reaction byproducts into a designated Non-Halogenated Organic Waste container. Crucial: Ensure this waste carboy does not contain any acidic waste streams (pH < 4). Mixing this acetal with acidic waste will cause in-situ hydrolysis, pressurizing the sealed container with formaldehyde gas and risking a chemical blowout.

  • Container Specifications: Use a chemically compatible, leak-proof container (e.g., high-density polyethylene, HDPE). The container must remain tightly closed unless actively adding waste[3].

  • Labeling: Affix a standardized Hazardous Waste label[3]. Explicitly list "2,4:3,5-di-O-methylene-L-iditol" and mark the primary hazard as "Toxic/Irritant" (due to potential degradation products). Do not use abbreviations.

  • Satellite Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, away from direct sunlight and heat sources[3].

  • Final Disposition: Transfer the waste to your facility's Environmental Health and Safety (EH&S) department. The standard and most environmentally sound method of destruction for this compound is high-temperature incineration at an EPA-approved commercial disposal facility, which completely oxidizes the molecule into carbon dioxide and water vapor.

References

  • [4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol | C8H14O6 | CID 219727 . PubChem. Available at: [Link]

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania Environmental Health and Radiation Safety (EHRS). Available at: [Link]

Sources

Handling

Standard Operating Procedure: PPE, Handling, and Disposal of 2,4:3,5-Di-O-Methylene-L-Iditol

As a Senior Application Scientist overseeing carbohydrate synthesis and drug development pipelines, I recognize that handling specialized protecting group reagents requires a nuanced approach to laboratory safety. 2,4:3,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing carbohydrate synthesis and drug development pipelines, I recognize that handling specialized protecting group reagents requires a nuanced approach to laboratory safety. 2,4:3,5-Di-O-methylene-L-iditol (CAS: 5334-20-3) is an essential intermediate used to mask hydroxyl functionalities during complex molecular assemblies ()[1]. While the base iditol structure is a relatively benign sugar alcohol[2], its derivatized form is a fine particulate that presents specific logistical challenges. Furthermore, it is routinely subjected to harsh reaction environments—such as benzylation using highly toxic reagents like benzyl chloride and potassium hydroxide ()[3].

This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring scientific integrity, regulatory compliance, and maximum laboratory safety.

Physicochemical Profiling & Risk Assessment

Before designing a Personal Protective Equipment (PPE) matrix, we must analyze the physical nature of the chemical. 2,4:3,5-Di-O-methylene-L-iditol is a solid powder with a low partition coefficient, indicating high hydrophilicity[1]. This means it can readily dissolve in aqueous mucous membranes if inhaled or introduced to the eyes.

Table 1: Physicochemical Properties & Safety Implications

PropertyValueClinical / Safety Implication
CAS Number 5334-20-3Unique identifier for safety data sheet (SDS) and regulatory tracking[4].
Molecular Formula C8H14O6Organic particulate; presents a potential combustible dust hazard if heavily aerosolized[1].
Molecular Weight 206.19 g/mol Standard organic mass; easily disturbed and aerosolized during weighing and transfer[1].
XLogP3 -1.7Highly hydrophilic; rapid absorption in ocular and respiratory mucosa[1].
Topological Polar Surface Area 77.4 ŲModerate polarity; dictates the use of polar solvents (e.g., water/ethanol) for surface decontamination[1].

Personal Protective Equipment (PPE) Matrix & Causality

The selection of PPE is not arbitrary; it is dictated by the chemical's physical state and its downstream synthetic applications. Every piece of equipment must serve a specific mechanistic purpose.

  • Hand Protection: Nitrile Gloves (Minimum 4 mil thickness)

    • Causality: While the iditol derivative itself is not highly corrosive, it is frequently reacted with aggressive electrophiles (e.g., benzyl chloride) or strong bases to functionalize the remaining free hydroxyl groups[3]. Nitrile provides an excellent, broad-spectrum barrier against incidental contact with both the powder and the subsequent organic solvents used in these reaction matrices.

    • Self-Validating Protocol: Perform an "air-inflation test" prior to donning. Trap air in the glove, twist the cuff, and squeeze; if no air escapes, the barrier integrity is confirmed.

  • Eye Protection: Indirect Vented Safety Goggles

    • Causality: Standard safety glasses leave the orbital area exposed to airborne dust. Because 2,4:3,5-Di-O-methylene-L-iditol is a fine powder, indirect vented goggles are required to prevent particulate ingress while simultaneously mitigating lens fogging.

  • Body Protection: Flame-Resistant Lab Coat & Closed-Toe Shoes

    • Causality: Protects against static discharge and chemical spills. The flame-resistant rating is crucial because carbohydrate derivatization often utilizes flammable solvents (e.g., DMF, benzene) and reactive metals[3].

  • Respiratory Protection: Chemical Fume Hood

    • Causality: Acts as the primary engineering control to prevent inhalation of the powder and the toxic vapors of co-reactants.

Operational Workflow & Handling Protocol

The following step-by-step methodology outlines the safe dispensing and reaction setup for 2,4:3,5-Di-O-methylene-L-iditol, specifically contextualized for a standard ether synthesis (benzylation)[3].

Step 1: Environmental Validation Verify that the chemical fume hood is operational before opening any chemical containers. Self-Validating Check: Tape a small piece of tissue paper to the bottom of the sash. If it flutters inward, negative pressure is visually confirmed. Ensure the sash is positioned below your breathing zone (typically 18 inches).

Step 2: Static Mitigation and Weighing Organic powders can accumulate static charge, causing them to repel from the spatula and contaminate the balance area. Action: Use a grounded anti-static ionizer gun on the analytical balance. Weigh the compound using a conductive metal spatula (avoid plastic) into a pre-tared, sealable glass vial.

Step 3: Reagent Transfer and Reaction Setup Transfer the sealed vial to the reaction hood. When synthesizing ethers (e.g., 1,6-Di-O-benzyl-2,4:3,5-di-O-methylene-L-iditol), the compound is often dissolved in neat benzyl chloride with powdered potassium hydroxide at elevated temperatures[3]. Action: Carefully unseal the vial inside the hood. Add the solvent slowly down the side of the vial to minimize dust aerosolization. Critical Warning: Benzyl chloride is a potent lachrymator and classified carcinogen[3]; this step must never be performed on an open bench.

Step 4: Equipment Decontamination Action: Wipe down the balance and spatulas with a damp paper towel (using water or a mild ethanol solution, given the compound's hydrophilicity), followed immediately by a dry wipe to prevent rusting of metal tools.

G PPE 1. PPE Verification Gloves, Coat, Goggles Hood 2. Fume Hood Setup Face Velocity >100 fpm PPE->Hood Weigh 3. Powder Dispensing Anti-static Spatula Hood->Weigh React 4. Reaction Matrix Add Reagents (e.g., BnCl) Weigh->React Waste 5. Waste Segregation Solid vs. Halogenated React->Waste Decon 6. Surface Decon Wet Wiping Method React->Decon

Operational workflow for handling 2,4:3,5-Di-O-methylene-L-iditol safely.

Spill Management & Disposal Plan

Proper disposal and spill management are critical for maintaining laboratory compliance and environmental safety ()[4].

Spill Response Protocol:

  • Isolate: If a powder spill occurs outside the hood, immediately isolate the area to prevent HVAC drafts from spreading the dust.

  • Suppress: Do not sweep dry powder, as this creates an inhalation hazard. Cover the spill with a damp absorbent pad to suppress aerosolization.

  • Collect: Carefully scoop the damp matrix using a non-sparking tool and place it into a designated solid waste container.

  • Validate: Inspect the spill area with a high-intensity flashlight held at a low angle to the benchtop. Any remaining white powder will cast a shadow, indicating that further wet-wiping is required.

Waste Disposal Segregation:

  • Solid Waste: Empty vials, contaminated gloves, and spill cleanup materials must be placed in a clearly labeled "Hazardous Solid Waste - Organic Precursors" container.

  • Liquid Waste: If the compound has been dissolved in organic solvents (e.g., DMF, benzyl chloride), the resulting mixture must be disposed of in a "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" carboy, depending on the specific solvent used. Never pour carbohydrate derivatives or their reaction mixtures down the aqueous drain, as they can cause ecological disruption and violate local regulatory frameworks[4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 219727,[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol." PubChem.[Link]

  • NextSDS. "2,4:3,5-DI-O-METHYLENE-L-IDITOL — Chemical Substance Information." NextSDS Chemical Compliance Database. [Link]

  • Thieme Chemistry. "Product Class 8: Ethers as Protecting Groups." Science of Synthesis. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.